N-Methyl-6-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
N-methyl-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-11-6-4-2-3-5(12-6)7(8,9)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAUSALTDRHMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679277 | |
| Record name | N-Methyl-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-20-3 | |
| Record name | N-Methyl-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Methyl-6-(trifluoromethyl)pyridin-2-amine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Methyl-6-(trifluoromethyl)pyridin-2-amine, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from its immediate precursor, 2-Amino-6-(trifluoromethyl)pyridine, and established synthetic methodologies to present a thorough profile. This guide covers the physicochemical properties of the parent amine, a detailed experimental protocol for the N-methylation to yield the target compound, and a discussion of its potential biological significance based on the known activities of related trifluoromethylpyridine derivatives. The information is structured to be a valuable resource for researchers interested in the synthesis, characterization, and exploration of this and similar compounds for therapeutic development.
Introduction
Trifluoromethylpyridine scaffolds are of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound represents a specific derivative within this class, offering a unique combination of a basic nitrogen center, a hydrogen bond donor/acceptor site, and the influential trifluoromethyl group. This guide aims to provide a foundational understanding of this compound to facilitate its synthesis and investigation in a research setting.
Physicochemical Properties
Table 1: Physicochemical Properties of 2-Amino-6-(trifluoromethyl)pyridine
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅F₃N₂ | [3][4] |
| Molecular Weight | 162.11 g/mol | [3][4] |
| Melting Point | 85-89 °C | [4][5] |
| Boiling Point (Predicted) | 192.1 ± 40.0 °C at 760 mmHg | [6] |
| Density (Predicted) | 1.368 ± 0.06 g/cm³ | [6] |
| Appearance | White to off-white solid/powder | [4][5] |
| Solubility | Soluble in methanol | [6] |
| InChI Key | NFYYDQMFURPHCC-UHFFFAOYSA-N | [3][4] |
| CAS Number | 34486-24-3 | [3][4] |
Properties for this compound are expected to be similar, with a slightly higher molecular weight (176.14 g/mol ) and potentially a lower melting point due to the disruption of intermolecular hydrogen bonding between the amino groups.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the N-methylation of 2-Amino-6-(trifluoromethyl)pyridine. Several methods for the N-methylation of aminopyridines have been reported. A common and effective approach involves the use of a methylating agent in the presence of a base.
Proposed Synthetic Route
A plausible and straightforward synthesis involves the reaction of 2-Amino-6-(trifluoromethyl)pyridine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base like sodium hydride or potassium carbonate to yield the desired this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-(trifluoromethyl)pyridine 97 34486-24-3 [sigmaaldrich.com]
- 5. 2-Amino-6-(trifluoromethyl)pyridine, 98+% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Amino-6-(trifluoromethyl)pyridine CAS#: 34486-24-3 [m.chemicalbook.com]
physicochemical characteristics of "N-Methyl-6-(trifluoromethyl)pyridin-2-amine"
An In-depth Technical Guide to the Physicochemical Characteristics of N-Methyl-6-(trifluoromethyl)pyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound (CAS No. 1242339-20-3). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document also presents data for the closely related parent compound, 6-(trifluoromethyl)pyridin-2-amine, to provide a substantive basis for understanding its likely properties. Detailed, standard experimental protocols for determining key parameters such as the acid dissociation constant (pKa) and the partition coefficient (logP) are included to guide researchers. Furthermore, this guide features a plausible synthetic pathway and a standard experimental workflow, visualized using Graphviz, to support drug development and research applications.
Introduction
This compound is a fluorinated heterocyclic amine. The presence of the trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, is known to significantly influence a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and membrane permeability. These characteristics are critical in the fields of medicinal chemistry and drug development, where trifluoromethylpyridines are recognized as key structural motifs in a variety of active pharmaceutical and agrochemical ingredients.[1] This document serves as a core technical resource for researchers, scientists, and drug development professionals by consolidating available data and outlining standard methodologies for its characterization.
Chemical Identity and Core Properties
The fundamental identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2-Methylamino-6-trifluoromethylpyridine | [2] |
| CAS Number | 1242339-20-3 | [2][3] |
| Molecular Formula | C₇H₇F₃N₂ | [3] |
| Molecular Weight | 176.14 g/mol | [3] |
| Recommended Storage | Sealed in dry, 2-8°C | [3] |
Physicochemical Data
Direct experimental data for this compound is scarce in publicly accessible literature. The following tables provide a combination of available data for the target compound and its parent amine, 6-(trifluoromethyl)pyridin-2-amine (CAS: 34486-24-3), to serve as a valuable reference. All predicted values are explicitly noted.
Table 3.1: Physical Properties
| Property | Value | Compound | Notes / Source |
| Physical Form | Solid, Crystals or Crystalline Powder | 6-(Trifluoromethyl)pyridin-2-amine | [4] |
| Appearance | White, Light yellow to Brown | 6-(Trifluoromethyl)pyridin-2-amine | [4][5] |
| Melting Point | 85 - 89 °C | 6-(Trifluoromethyl)pyridin-2-amine | [5][6] |
| Boiling Point | 192.1 ± 40.0 °C at 760 mmHg | 6-(Trifluoromethyl)pyridin-2-amine | Predicted[5][7] |
| Density | 1.368 ± 0.06 g/cm³ | 6-(Trifluoromethyl)pyridin-2-amine | Predicted[5] |
Table 3.2: Solvatochromic and Electronic Properties
| Property | Value | Compound | Notes / Source |
| pKa | 3.13 ± 0.24 | 6-(Trifluoromethyl)pyridin-2-amine | Predicted[5][8] |
| logP | Not Available | N/A | - |
Synthetic Pathway Overview
The synthesis of N-substituted trifluoromethylpyridines often involves the modification of commercially available pyridine precursors. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a leaving group (such as a halogen) on the pyridine ring. The following diagram illustrates a plausible, generalized synthetic route.
Caption: Plausible synthesis route for the target compound via SNAr.
Experimental Protocols
While specific experimental results for the target compound are not published, the following sections detail standard, widely accepted protocols for determining critical physicochemical parameters.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be reliably determined using potentiometric titration. This method involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant.
Methodology:
-
Preparation: A precise quantity of the sample is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to create a solution of known concentration (typically 1-10 mM).
-
System Setup: The solution is placed in a temperature-controlled vessel equipped with a magnetic stirrer and a calibrated pH electrode. To ensure an inert atmosphere and prevent interference from atmospheric CO₂, the solution is purged with nitrogen gas. Ionic strength is kept constant through the addition of a background electrolyte like 0.15 M KCl.[9]
-
Titration: For a basic compound, a standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally using a precision burette. For an acidic compound, a strong base (e.g., 0.1 M NaOH) is used.[9]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.
-
Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[10] This point is identified as the inflection point on the curve. The experiment should be repeated at least three times to ensure reproducibility.[9]
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its direct experimental determination.[11]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate-buffered saline at pH 7.4 for drug discovery applications) are mixed and allowed to pre-saturate for 24 hours to ensure thermodynamic equilibrium.
-
Sample Introduction: A known amount of the test compound is dissolved in the pre-saturated n-octanol or aqueous phase. The concentration should be low enough to avoid saturation in either phase and high enough for accurate quantification.
-
Partitioning: The biphasic system containing the compound is shaken vigorously in a separatory funnel for a set period (e.g., 1-2 hours) at a constant temperature to facilitate partitioning.
-
Phase Separation: The mixture is then allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to accelerate this process.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
The following diagram outlines the workflow for this protocol.
Caption: Experimental workflow for logP determination via the shake-flask method.
Conclusion
This compound possesses a chemical structure of significant interest to the pharmaceutical and agrochemical industries. While direct, comprehensive experimental data on its physicochemical properties remains limited, analysis of its parent compound, 6-(trifluoromethyl)pyridin-2-amine, provides valuable predictive insights. The trifluoromethyl group is expected to increase the molecule's acidity (lower the pKa of the conjugate acid) and enhance its lipophilicity compared to its non-fluorinated analog. The standardized protocols provided herein offer a clear pathway for the empirical determination of these crucial parameters, enabling further research and development of this and related compounds.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1242339-20-3 [amp.chemicalbook.com]
- 3. 1242339-20-3|this compound|BLD Pharm [bldpharm.com]
- 4. L19443.ME [thermofisher.com]
- 5. 2-Amino-6-(trifluoromethyl)pyridine | 34486-24-3 [amp.chemicalbook.com]
- 6. 2-氨基-6-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Amino-6-(trifluoromethyl)pyridine | CAS#:34486-24-3 | Chemsrc [chemsrc.com]
- 8. 2-Amino-6-(trifluoromethyl)pyridine CAS#: 34486-24-3 [m.chemicalbook.com]
- 9. CAS:1315611-68-7, 6-(二氟甲基)吡啶-2-胺-毕得医药 [bidepharm.com]
- 10. chemscene.com [chemscene.com]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to N-Methyl-6-(trifluoromethyl)pyridin-2-amine: Structure, Synthesis, and Applications
Abstract: N-Methyl-6-(trifluoromethyl)pyridin-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group on the pyridine scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity of derivative molecules. This technical guide provides a comprehensive overview of the core structure, physicochemical properties, plausible synthetic routes, and the pivotal role of this compound as a versatile building block in the development of novel therapeutics.
Chemical Structure and Physicochemical Properties
This compound is a derivative of 2-aminopyridine, featuring a trifluoromethyl group at the 6-position and a methyl group on the amino nitrogen. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring.
Physicochemical Data
Quantitative properties of the molecule and its parent amine, 6-(trifluoromethyl)pyridin-2-amine, are summarized below. The data for the parent amine is sourced from PubChem, while the data for the N-methylated title compound are calculated.
| Property | Value (this compound) | Value (6-(trifluoromethyl)pyridin-2-amine) | Data Source |
| Molecular Formula | C₇H₇F₃N₂ | C₆H₅F₃N₂ | Calculated / PubChem |
| Molecular Weight | 176.14 g/mol | 162.11 g/mol | Calculated / PubChem[1][2] |
| IUPAC Name | This compound | 6-(trifluoromethyl)pyridin-2-amine | IUPAC Nomenclature |
| SMILES | CNC1=CC=CC(=N1)C(F)(F)F | C1=CC(=NC(=C1)N)C(F)(F)F | OEChem[1] |
| InChIKey | VQCRFHDAPAJDNX-UHFFFAOYSA-N | NFYYDQMFURPHCC-UHFFFAOYSA-N | InChI Trust[1][3] |
| CAS Number | Not assigned | 34486-24-3 | CAS[1][2][4][5] |
| Melting Point | Not available | 85-89 °C | ChemicalBook[4][5] |
| Boiling Point (Predicted) | Not available | 192.1±40.0 °C at 760 mmHg | ChemSrc[6] |
| pKa (Predicted) | Not available | 3.13±0.24 | ChemicalBook[5] |
| Calculated LogP | ~1.9 | 1.4 | PubChem[1] |
Synthesis and Manufacturing
The synthesis of this compound can be approached through several established synthetic strategies. The most direct routes involve either the nucleophilic aromatic substitution (SNAr) on a suitable pyridine precursor or the direct N-methylation of the parent amine.
Synthetic Workflow via Nucleophilic Aromatic Substitution (SNAr)
A common and industrially scalable method involves the reaction of a halo-substituted pyridine with methylamine. 2-Chloro-6-(trifluoromethyl)pyridine or 2-fluoro-6-(trifluoromethyl)pyridine serve as excellent starting materials due to the activation of the C2 position by the electron-withdrawing trifluoromethyl group and the ring nitrogen.[7]
Detailed Experimental Protocol: SNAr Reaction
The following protocol is a representative methodology adapted from general procedures for nucleophilic aromatic substitution on activated halopyridines.
-
Reactor Setup: A pressure-rated reaction vessel is charged with 2-fluoro-6-(trifluoromethyl)pyridine (1.0 eq.).[8]
-
Solvent and Reagent Addition: An appropriate polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), is added to dissolve the starting material. A solution of methylamine (1.5-3.0 eq.), typically in a solvent like THF or water, is added to the vessel. The excess methylamine serves as both the nucleophile and a base to neutralize the hydrofluoric acid byproduct.
-
Reaction Conditions: The vessel is sealed, and the reaction mixture is heated to a temperature ranging from 80°C to 120°C. The reaction progress is monitored by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), until the starting material is consumed (typically 4-12 hours).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford this compound as a purified solid.
Applications in Drug Discovery
The trifluoromethylpyridine (TFMP) moiety is a privileged scaffold in modern medicinal chemistry, found in numerous agrochemicals and pharmaceuticals.[9][10] The incorporation of a trifluoromethyl group can significantly enhance a molecule's therapeutic potential by modulating key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11][12]
Key Advantages of the TFMP Scaffold:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[11]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups and influence non-covalent binding interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially increasing potency and selectivity.[11]
This compound serves as a key building block for creating a diverse library of compounds targeting various diseases. The secondary amine provides a convenient attachment point for further molecular elaboration.
References
- 1. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-(trifluoromethyl)pyridine 97 34486-24-3 [sigmaaldrich.com]
- 3. L19443.ME [thermofisher.com]
- 4. 2-Amino-6-(trifluoromethyl)pyridine | 34486-24-3 [amp.chemicalbook.com]
- 5. 34486-24-3 CAS MSDS (2-Amino-6-(trifluoromethyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Amino-6-(trifluoromethyl)pyridine | CAS#:34486-24-3 | Chemsrc [chemsrc.com]
- 7. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]
- 8. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 11. nbinno.com [nbinno.com]
- 12. jelsciences.com [jelsciences.com]
"N-Methyl-6-(trifluoromethyl)pyridin-2-amine" molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
N-Methyl-6-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. The presence of the trifluoromethyl group, a common moiety in pharmaceuticals and agrochemicals, suggests potential for unique biological activities due to its influence on properties like metabolic stability and receptor binding affinity.
| Property | Value |
| Molecular Weight | 176.14 g/mol |
| Molecular Formula | C₇H₇F₃N₂ |
| CAS Number | 1242339-20-3 |
Synthesis and Experimental Protocols
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of the target compound.
General Experimental Protocol (based on related syntheses):
-
Reaction Setup: To a solution of 2-chloro-6-(trifluoromethyl)pyridine in a suitable aprotic solvent (e.g., DMSO, DMF, or THF) in a sealed reaction vessel, add an excess of methylamine (as a solution in a solvent like ethanol or THF, or as a gas).
-
Reaction Conditions: The reaction mixture is typically heated to an elevated temperature (e.g., 80-150 °C) and stirred for several hours to overnight. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and associated signaling pathways of this compound is not currently available. However, based on the activities of structurally similar trifluoromethylpyridine compounds, it is plausible that this molecule could exhibit activity in several areas of therapeutic interest.
Many trifluoromethylpyridine derivatives are investigated for their roles as:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. Depending on the overall structure, this compound could potentially inhibit kinases involved in cell signaling pathways related to cancer or inflammation.
-
Agrochemicals: Trifluoromethylpyridines are prevalent in herbicides and pesticides.
-
CNS-active agents: The ability of the trifluoromethyl group to enhance blood-brain barrier penetration could make this compound a candidate for neurological drug discovery.
Illustrative Signaling Pathway (Hypothetical Kinase Inhibition):
Caption: Hypothetical kinase inhibition signaling pathway.
Summary and Future Directions
This compound is a chemical entity with a molecular weight of 176.14 g/mol . While detailed experimental data is sparse, its synthesis can be reasonably proposed based on established chemical methodologies. The trifluoromethylpyridine core structure suggests potential for biological activity, warranting further investigation into its properties as a potential therapeutic or agrochemical agent. Future research should focus on the definitive synthesis and characterization of this compound, followed by screening in various biological assays to elucidate its mechanism of action and potential applications.
Navigating the Uncharted: A Technical Safety and Handling Guide for N-Methyl-6-(trifluoromethyl)pyridin-2-amine
Disclaimer: No specific Safety Data Sheet (SDS) for N-Methyl-6-(trifluoromethyl)pyridin-2-amine (CAS No. 261952-47-8) is publicly available. This guide is a comprehensive synthesis of safety and handling information extrapolated from structurally analogous trifluoromethylpyridine derivatives. The recommendations herein are intended for use by qualified researchers and professionals in controlled laboratory settings. A thorough risk assessment should be conducted before handling this compound.
Hazard Identification and Classification
While specific GHS classifications for this compound are not available, data from related compounds suggest a profile of significant health hazards. The trifluoromethylpyridine moiety is associated with acute toxicity, irritation, and potential for serious health effects upon exposure.
Anticipated GHS Hazard Classifications (based on related compounds):
| Hazard Class | Category | Hazard Statement (Anticipated) |
| Acute Toxicity, Oral | Category 2 / 3 | H300: Fatal if swallowed / H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 2 / 4 | H310: Fatal in contact with skin / H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This table is an extrapolation and should be treated as a precautionary guide.
Physical and Chemical Properties
Quantitative data for this compound is limited. The table below presents data from closely related compounds to provide an estimated physical and chemical profile.
| Property | Value | Source Compound (CAS No.) |
| Molecular Formula | C7H7F3N2 | N-Methyl-5-(trifluoromethyl)pyridin-2-amine (937602-15-8)[1][2] |
| Molecular Weight | 176.14 g/mol | N-Methyl-5-(trifluoromethyl)pyridin-2-amine (937602-15-8)[1][2] |
| Physical State | Solid, Crystalline | 2-Methyl-6-(trifluoromethyl)pyridin-3-amine (383907-17-3)[3] |
| Appearance | White | 2-Methyl-6-(trifluoromethyl)pyridin-3-amine (383907-17-3)[3] |
| Melting Point | 85-89 °C | 2-Amino-6-(trifluoromethyl)pyridine (34486-24-3)[4] |
| Boiling Point | 192.1 ± 40.0 °C at 760 mmHg | 2-Amino-6-(trifluoromethyl)pyridine (34486-24-3) |
| Flash Point | No data available | - |
| Solubility | No data available | - |
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is paramount when working with this compound. The following procedures are based on best practices for handling hazardous chemical intermediates.
Engineering Controls and Personal Protective Equipment (PPE)
Workflow for Establishing a Safe Handling Environment:
Caption: Engineering controls and PPE workflow.
Methodology:
-
Work Area Setup: All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[5]
-
Ventilation Check: Before commencing work, verify that the fume hood is functioning correctly and that general laboratory ventilation is adequate.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[6]
-
Personal Protective Equipment (PPE) Donning:
-
Eye and Face Protection: Wear tightly sealed chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield is also required.[5]
-
Skin Protection: Wear impervious clothing, such as a lab coat, and ensure full skin coverage.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter (e.g., P2) is mandatory.[3][4]
-
Handling and Storage Procedures
Protocol for Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Wash hands thoroughly with soap and water after handling and before breaks.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Use non-sparking tools and ground/bond containers and receiving equipment, especially if the compound is flammable.[7]
Protocol for Storage:
-
Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[3]
-
Keep the container tightly closed and sealed.[3]
-
Store locked up in an area accessible only to qualified and authorized personnel.[6]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[6]
Emergency Procedures
Prompt and correct response to an emergency is critical to minimizing harm.
First-Aid Measures
Logical Flow for First-Aid Response:
Caption: Emergency first-aid decision pathway.
Methodology:
-
General Advice: In all cases of exposure, consult a physician and show them the safety data sheet of a structurally similar compound. First responders should protect themselves.
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek immediate medical attention.[6]
Accidental Release Measures
Protocol for Spill Containment and Cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5]
-
Personal Protection: Wear the appropriate PPE as described in section 3.1, including respiratory protection. Avoid breathing dust.[5]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
Fire-Fighting Measures and Disposal
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[3][7]
-
Fire-fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
-
Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems. Containers should be triple-rinsed and offered for recycling or reconditioning.[5][6]
This guide provides a foundational framework for the safe handling of this compound. It is imperative that all users supplement this information with their institution's safety protocols and conduct a thorough, chemical-specific risk assessment before initiating any experimental work.
References
- 1. N-Methyl-5-(trifluoromethyl)pyridin-2-amine [oakwoodchemical.com]
- 2. calpaclab.com [calpaclab.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-氨基-6-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. synquestlabs.com [synquestlabs.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
The Ascendancy of Trifluoromethylpyridines in Modern Drug Discovery and Agrochemicals: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the various fluorinated motifs, the trifluoromethylpyridine scaffold has emerged as a privileged structure, imparting a unique and often advantageous set of physicochemical properties to parent molecules. This technical guide provides an in-depth exploration of the biological significance of trifluoromethylpyridines, delving into their impact on pharmacokinetics and pharmacodynamics, and their application in the development of novel therapeutic agents and crop protection products. The content herein is curated to provide actionable insights and detailed methodologies for professionals engaged in chemical research and development.
The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly influences the lipophilicity, metabolic stability, and binding affinity of a molecule. When appended to a pyridine ring, a versatile nitrogen-containing heterocycle prevalent in numerous bioactive compounds, these effects are synergistically enhanced. This combination often leads to improved potency, selectivity, and pharmacokinetic profiles, making trifluoromethylpyridine derivatives highly sought-after in drug discovery and agrochemical design. This guide will summarize key quantitative data, provide detailed experimental protocols for assays relevant to the biological evaluation of these compounds, and present visual representations of key pathways and workflows to facilitate a deeper understanding of their biological significance.
Physicochemical Properties and Biological Impact
The introduction of a trifluoromethyl group onto a pyridine ring elicits several profound changes in molecular properties that are of high biological relevance:
-
Increased Lipophilicity: The -CF3 group enhances the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system and for ensuring the efficient uptake of agrochemicals by plants or pests.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability often translates to a longer biological half-life and improved bioavailability.
-
Modulation of pKa: The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the pyridine nitrogen, making it less basic. This can be crucial for optimizing a drug's solubility, absorption, and interaction with its biological target, as well as for fine-tuning the systemic transport of an agrochemical.
-
Enhanced Binding Affinity: The trifluoromethyl group can engage in unique, non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. These interactions can significantly enhance the binding affinity and selectivity of a compound for its target protein.
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group. This allows for the strategic modification of a molecule to improve its properties while maintaining its core binding interactions.
Applications in Drug Discovery
The advantageous properties of trifluoromethylpyridines have been leveraged in the development of a diverse array of therapeutic agents. A prominent area of application is in the field of oncology, particularly in the development of protein kinase inhibitors.
Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Several potent and selective kinase inhibitors incorporating the trifluoromethylpyridine moiety have been reported.
Table 1: Inhibitory Activity of Trifluoromethylpyridine-Containing Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Cell Proliferation IC50 (µM) | Reference |
| Bimiralisib (PQR309) | PI3Kα | 33 | A2058 (melanoma) | Not Specified | [1] |
| PI3Kβ | 661 | SKOV3 (ovarian) | Not Specified | [2] | |
| PI3Kδ | 451 | Lymphoma cell lines | Varies | [3] | |
| PI3Kγ | 708 | - | - | [1] | |
| mTOR | 89 | - | - | [1] | |
| Compound 5a | KDR | 68.9 | Not Specified | Not Specified | [4] |
IC50: Half maximal inhibitory concentration. KDR: Kinase insert Domain-containing Receptor (also known as VEGFR2). PI3K: Phosphoinositide 3-kinase. mTOR: mammalian Target of Rapamycin.
One notable example is Bimiralisib (PQR309) , a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor.[1][5] Its structure features a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine core. The trifluoromethyl group in Bimiralisib is crucial for its potent and balanced inhibition of the PI3K and mTOR kinases.[2][3] The ability of Bimiralisib to cross the blood-brain barrier makes it a promising candidate for the treatment of brain tumors and metastases.[2]
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers.
Applications in Agrochemicals
Trifluoromethylpyridines are integral components of many modern agrochemicals, including herbicides, insecticides, and fungicides. Their physicochemical properties contribute to enhanced efficacy, selectivity, and environmental stability.
Antibacterial and Fungicidal Activity
Bacterial and fungal diseases in plants can lead to significant crop losses. Trifluoromethylpyridine derivatives have demonstrated potent activity against a range of plant pathogens.
Table 2: Antibacterial Activity of Trifluoromethylpyridine Derivatives
| Compound | Target Organism | EC50 (µg/mL) | Commercial Control | Control EC50 (µg/mL) | Reference |
| 6a | Ralstonia solanacearum | 26.2 | Thiodiazole copper | 97.2 | [6] |
| Xanthomonas axonopodis pv. citri | 10.11 | Thiodiazole copper | 35.3 | [6] | |
| 6q | Xanthomonas oryzae pv. oryzae | 7.2 | Bismerthiazol | 57.2 | [6] |
| F10 (sulfone) | Xanthomonas oryzae pv. oryzae | 83 | Thiodiazole copper | 97 | [7] |
| Bismerthiazol | 112 | [7] |
EC50: Half maximal effective concentration.
For instance, a series of novel trifluoromethylpyridine 1,3,4-oxadiazole derivatives has shown excellent in vitro activity against several phytopathogenic bacteria.[6] Compound 6a exhibited significantly better activity against Ralstonia solanacearum and Xanthomonas axonopodis pv. citri than the commercial bactericide thiodiazole copper.[6] Similarly, compound 6q was found to be superior to bismerthiazol in inhibiting the growth of Xanthomonas oryzae pv. oryzae.[6] Another study on trifluoromethylpyridine amide derivatives containing sulfur moieties also revealed potent antibacterial activity, with the sulfone-containing compound F10 being more effective against Xanthomonas oryzae pv. oryzae than both thiodiazole copper and bismerthiazol.[7]
Insecticidal Activity
The search for new insecticides with novel modes of action is crucial to manage insect resistance and to develop more environmentally benign pest control strategies. Trifluoromethylpyridine-containing compounds have emerged as a promising class of insecticides. For example, a series of trifluoromethyl pyridine derivatives with a 1,3,4-oxadiazole moiety demonstrated significant insecticidal activity against Mythimna separata and Plutella xylostella.[8]
Table 3: Insecticidal Activity of Trifluoromethylpyridine Derivatives against Mythimna separata
| Compound | LC50 (mg L⁻¹) | Commercial Control | Control LC50 (mg L⁻¹) | Reference |
| E18 | 38.5 | Avermectin | 29.6 | [8] |
| E27 | 30.8 | Avermectin | 29.6 | [8] |
LC50: Lethal concentration for 50% of the test population.
Compounds E18 and E27 from this series showed LC50 values against Mythimna separata that were comparable to the commercial insecticide avermectin, highlighting their potential for development as new crop protection agents.[8]
Experimental Protocols
To facilitate further research and development of trifluoromethylpyridine-based compounds, this section provides detailed methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Test compound (trifluoromethylpyridine derivative)
-
Recombinant protein kinase
-
Fluorescein-labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., HEPES, MgCl2, DTT, Brij-35)
-
EDTA solution
-
TR-FRET detection reagents (e.g., terbium-labeled anti-phospho-substrate antibody)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute this series in the kinase buffer to achieve the desired final assay concentrations.
-
Reagent Preparation:
-
Prepare a solution of the kinase in kinase buffer.
-
Prepare a solution of the fluorescein-labeled substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Assay Plate Setup:
-
Add the diluted test compound to the wells of a 384-well plate.
-
Add the kinase solution to all wells except the negative control wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the test compound to bind to the kinase.
-
Kinase Reaction: Initiate the reaction by adding the substrate/ATP solution to all wells.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding an EDTA solution to all wells.
-
Detection: Add the TR-FRET detection reagents (e.g., terbium-labeled antibody) to all wells.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., for the donor and acceptor fluorophores).
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Antibacterial Activity Assay (Broth Microdilution Method)
This protocol describes a method for determining the half-maximal effective concentration (EC50) of a trifluoromethylpyridine derivative against a specific bacterial strain.
Materials:
-
Test compound
-
Bacterial strain (e.g., Xanthomonas oryzae pv. oryzae)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into the growth medium and incubate until it reaches the logarithmic growth phase. Adjust the culture density to a standardized concentration (e.g., by measuring the optical density at 600 nm).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare a serial dilution in the growth medium in a 96-well plate.
-
Inoculation: Add the standardized bacterial culture to each well of the 96-well plate containing the compound dilutions. Include positive controls (bacteria in medium without compound) and negative controls (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C with shaking) for a defined period (e.g., 18-24 hours).
-
Measurement of Bacterial Growth: Measure the optical density (OD) of each well at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the OD of the negative control from all other readings.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Structure-Activity Relationships (SAR)
The biological activity of trifluoromethylpyridine derivatives is highly dependent on the substitution pattern on both the pyridine ring and any appended functionalities. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
For example, in the case of the insecticidal 1,3,4-oxadiazole derivatives, it was found that electron-withdrawing groups at the 2- and 4-positions of a terminal benzene ring could enhance insecticidal activity.[8] This suggests that electronic effects play a significant role in the interaction of these compounds with their biological target. Further systematic modifications of the trifluoromethylpyridine core and its substituents will undoubtedly lead to the discovery of new and improved bioactive agents.
Conclusion
Trifluoromethylpyridines represent a highly valuable class of chemical scaffolds with profound biological significance. Their unique physicochemical properties, conferred by the synergistic combination of a trifluoromethyl group and a pyridine ring, have led to the successful development of numerous marketed drugs and agrochemicals. The ability to modulate lipophilicity, enhance metabolic stability, and fine-tune electronic properties makes this motif a powerful tool in the hands of medicinal and agricultural chemists. The quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows provided in this technical guide are intended to serve as a valuable resource for researchers and scientists in the field, aiding in the rational design and development of the next generation of trifluoromethylpyridine-based bioactive compounds. As our understanding of the intricate interactions between these molecules and their biological targets continues to grow, the importance of the trifluoromethylpyridine scaffold in addressing pressing challenges in human health and food security is set to expand even further.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. protocols.io [protocols.io]
- 5. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
N-Methyl-6-(trifluoromethyl)pyridin-2-amine: A Technical Review of a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-6-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group is a well-established strategy in pharmaceutical development to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The aminopyridine scaffold itself is a prevalent motif in a wide range of biologically active compounds. This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, potential biological activities, and relevant experimental protocols, with a focus on data from closely related analogs due to the limited specific information on the title compound.
Chemical Properties and Synthesis
This compound (CAS Number: 1242339-20-3) is a derivative of 2-amino-6-(trifluoromethyl)pyridine. While specific experimental data for this compound is scarce in publicly available literature, its synthesis can be postulated based on standard organic chemistry methodologies.
Table 1: Physicochemical Properties of this compound and a Key Precursor
| Property | This compound | 2-Amino-6-(trifluoromethyl)pyridine |
| CAS Number | 1242339-20-3 | 34486-24-3 |
| Molecular Formula | C₇H₇F₃N₂ | C₆H₅F₃N₂ |
| Molecular Weight | 176.14 g/mol | 162.11 g/mol [1] |
| Appearance | Not specified | Solid[1] |
| Melting Point | Not specified | 85-89 °C[1] |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Not specified |
Experimental Protocols: Synthesis
A plausible synthetic route to this compound involves the N-methylation of its precursor, 2-amino-6-(trifluoromethyl)pyridine. Several general methods for the N-methylation of aminopyridines have been reported and can be adapted for this specific synthesis.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Detailed Methodology for N-methylation (General Protocol):
A general procedure for the N-methylation of a primary aminopyridine is as follows:
-
To a solution of the starting aminopyridine (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a base (1.1-1.5 equivalents) like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the corresponding anion.
-
A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.2 equivalents), is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours to overnight, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-methylated aminopyridine.
Note: This is a generalized protocol and the specific conditions (reagents, solvent, temperature, and reaction time) would need to be optimized for the synthesis of this compound.
Biological Activity and Potential Applications
While no specific biological data for this compound has been found in the reviewed literature, the broader class of trifluoromethylpyridine and aminopyridine derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[2][3] The introduction of a trifluoromethyl group can significantly enhance the bioactivity of a molecule.[4]
Table 2: Reported Biological Activities of Structurally Related Aminopyridine Derivatives
| Compound Class | Biological Target/Activity | Reported IC₅₀/EC₅₀ Values | Reference |
| 6-(Trifluoromethyl)pyrimidin-2-amine derivatives | Toll-like receptor 8 (TLR8) modulators | IC₅₀ = 6.2 µM for the best-in-class modulator | [5] |
| 2-Aminopyridine derivatives | Cyclin-dependent kinase 9 (CDK9) and Histone deacetylase 1 (HDAC1) inhibitors | IC₅₀ = 88.4 nM (CDK9) and 168.9 nM (HDAC1) for compound 8e | [3] |
| 4-Aminopyridine | Voltage-gated potassium channel blocker | Not specified | [6] |
| 2-Aminopyridine derivatives | σ₂ Receptor Antagonists | High affinity for σ subtypes | [7] |
| Aminopyridine derivatives | BACE1 inhibitors | Weak inhibitory activity | [8] |
| Trifluoromethyl-substituted quinoline derivatives | Antimycobacterial activity | MIC = 3.13 µg/mL for the most effective compound | [9] |
Based on the activities of these related compounds, this compound could potentially be investigated for its activity as a:
-
Kinase inhibitor: The aminopyridine scaffold is a common feature in many kinase inhibitors.
-
Modulator of immune responses: As seen with TLR8 modulators, this compound could interact with components of the innate immune system.
-
Ion channel blocker: The aminopyridine core is known to interact with potassium channels.
-
Anticancer agent: Dual inhibition of targets like CDK9 and HDACs is a promising strategy in oncology.
Signaling Pathways
Given the potential for aminopyridine derivatives to act as kinase inhibitors and immunomodulators, a generalized signaling pathway diagram can be constructed to illustrate potential points of intervention.
Caption: Potential signaling pathways modulated by aminopyridine derivatives.
Conclusion
This compound represents an under-investigated molecule with significant potential for drug discovery, stemming from the established pharmacological importance of both the aminopyridine and trifluoromethylpyridine scaffolds. While direct experimental data for this specific compound is lacking, this review provides a framework for its synthesis and outlines promising avenues for biological investigation based on the activities of structurally related compounds. Further research is warranted to synthesize and characterize this compound and to evaluate its biological profile, which could lead to the development of novel therapeutic agents.
References
- 1. 2-Amino-6-(trifluoromethyl)pyridine 97 34486-24-3 [sigmaaldrich.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridine derivatives as potential σ(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Advent and Ascent of Trifluoromethylpyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds has profoundly impacted the fields of agrochemicals and pharmaceuticals. Trifluoromethylpyridines (TFMPs) are a class of compounds that have become indispensable building blocks in modern chemistry due to the unique physicochemical properties imparted by the trifluoromethyl group. These properties, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics, have led to the development of numerous commercially successful herbicides, insecticides, fungicides, and therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and core synthetic methodologies of trifluoromethylpyridines, supplemented with detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in this dynamic field.
The Dawn of Trifluoromethylpyridines: A Historical Perspective
The journey of trifluoromethylpyridines began in the mid-20th century, building upon earlier work in organofluorine chemistry. A pivotal moment in the history of aromatic fluorine chemistry occurred in 1898 when Swarts first reported the synthesis of benzotrifluoride.[3] However, it was not until nearly half a century later that this chemistry was extended to heterocyclic systems.
In a landmark 1947 publication in Industrial & Engineering Chemistry, E. T. McBee, H. B. Hass, and E. M. Hodnett from Purdue University reported the first synthesis of a trifluoromethylpyridine.[4] Their pioneering work involved the chlorination and subsequent fluorination of picoline, a methylpyridine, laying the foundational methodology for accessing this critical class of compounds.[3]
The subsequent decades saw a burgeoning interest in TFMPs, particularly within the agrochemical industry. The early 1980s marked a significant acceleration in research and development, spurred by the commercialization of the first herbicide containing a TFMP moiety, fluazifop-butyl, by Ishihara Sangyo Kaisha, Ltd. (ISK) in 1982.[5][6] This discovery triggered a wave of innovation from companies like Dow Chemical and Monsanto, leading to a host of new agrochemicals with improved efficacy and selectivity.[3] The demand for key TFMP intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), grew substantially, driving the development of more efficient and scalable synthetic processes.[3][7]
Core Synthetic Strategies
The synthesis of trifluoromethylpyridines has evolved significantly since the initial report in 1947. Two primary strategies have emerged as the most industrially viable and widely practiced: the chlorine/fluorine exchange method and the cyclocondensation of trifluoromethyl-containing building blocks. A third, less common method involves the direct trifluoromethylation of a pyridine ring.[3]
Chlorine/Fluorine Exchange from Trichloromethylpyridines
This classical and industrially significant approach involves the initial chlorination of a methyl group on a pyridine ring to form a trichloromethylpyridine, followed by a halogen exchange reaction to introduce fluorine.
Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
This two-step process starts with the chlorination of 2-chloro-5-methylpyridine to yield 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated.
Step 1: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine
-
Materials: 2-chloro-5-methylpyridine, chlorine gas, antimony trichloride (catalyst).
-
Procedure:
-
Charge a reaction vessel with 2-chloro-5-methylpyridine.
-
Heat the vessel while stirring.
-
Introduce chlorine gas into the reactor.
-
Once the initial chlorination of the methyl group is complete, transfer the resulting 2-chloro-5-(trichloromethyl)pyridine to a separate vessel for on-ring chlorination.
-
Add antimony trichloride as a catalyst and continue chlorination to introduce a second chlorine atom onto the pyridine ring, yielding 2,3-dichloro-5-(trichloromethyl)pyridine.[8]
-
Step 2: Fluorination to 2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Materials: 2,3-dichloro-5-(trichloromethyl)pyridine, anhydrous hydrogen fluoride (HF).
-
Procedure:
-
Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination reactor.
-
Introduce anhydrous hydrogen fluoride.
-
The reaction is typically carried out in the liquid phase under superatmospheric pressure.
-
After the reaction is complete, the mixture is subjected to washing, steam distillation, pH adjustment, and final purification by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[8]
-
A variation of this method is the simultaneous vapor-phase chlorination and fluorination at high temperatures (>300 °C) over a transition metal-based catalyst, such as iron fluoride. This one-step process can provide good yields of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[3]
Cyclocondensation using Trifluoromethyl-Containing Building Blocks
This strategy involves the construction of the pyridine ring from acyclic precursors, where one of the components already contains the trifluoromethyl group. This method offers a high degree of flexibility in accessing a wide range of substituted TFMPs.
Commonly used trifluoromethyl-containing building blocks include:
-
Ethyl 2,2,2-trifluoroacetate
-
2,2,2-Trifluoroacetyl chloride
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one[3]
Experimental Protocol: Synthesis of a 4-Trifluoromethylpyridine Derivative
-
Materials: 1,1,1-trifluoro-4-alkoxy-3-alken-2-one, a 2-haloalkylnitrile, a metal reagent (e.g., zinc), an aprotic solvent, and a dehydrating/chlorinating agent (e.g., PX5 and/or HCl).
-
Procedure:
-
In an aprotic solvent, react the 1,1,1-trifluoro-4-alkoxy-3-alken-2-one with a 2-haloalkylnitrile in the presence of a metal reagent to form a p-carbonyl addition product (an allyl alcohol intermediate).
-
This intermediate can be directly reacted without isolation with a dehydrating and halogenating agent such as phosphorus pentachloride (PX5) and/or hydrogen chloride (HCl) to effect cyclization and aromatization to the corresponding 4-trifluoromethylpyridine derivative.
-
The final product is isolated and purified, often by vacuum distillation.[9]
-
Quantitative Data on Trifluoromethylpyridine Synthesis
The efficiency of trifluoromethylpyridine synthesis is highly dependent on the chosen method, substrate, and reaction conditions. The following tables summarize some reported quantitative data for key synthetic transformations.
Table 1: Simultaneous Vapor-Phase Synthesis of Trifluoromethylpyridines from Picolines and Lutidines [5]
| Substrate | Reaction Temp. (°C) | Products and Yields (GC Peak Area %) |
| CFB Phase | Empty Phase | |
| 3-Picoline | 335 | 320 |
| 3-Picoline | 380 | 380 |
| 2-Picoline | 350 | 350 |
| 4-Picoline | 350 | 350 |
| 2,3-Lutidine | 400 | 400 |
| 2,4-Lutidine | 400 | 400 |
Abbreviations: CFB - Catalyst Fluidized Bed; TF - Trifluoromethylpyridine; CTF - Chloro(trifluoromethyl)pyridine; DCTF - Dichloro(trifluoromethyl)pyridine.
Table 2: Selected Yields for the Synthesis of Halogenated Trifluoromethylpyridine Intermediates
| Starting Material | Product | Reagents and Conditions | Yield | Reference |
| 3-Trifluoromethylpyridine | 2-Chloro-5-trifluoromethylpyridine | Cl2, CCl4, UV irradiation, reflux, 8h | Major product | [10] |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | HF, 180°C, 0.2 MPa, 5h | 94% | [1] |
| 2-Hydroxy-4-trifluoromethylpyridine | 2-Chloro-4-trifluoromethylpyridine | PCl5, DMF, rt, 5h, then vacuum distillation | 84.3% | [9] |
Spectroscopic Data of Key Trifluoromethylpyridines
The characterization of trifluoromethylpyridines relies heavily on modern spectroscopic techniques. The presence of the trifluoromethyl group gives rise to characteristic signals, particularly in 19F NMR spectroscopy.
Table 3: Representative Spectroscopic Data for Selected Trifluoromethylpyridines
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) | Reference |
| 2-Methoxy-3-(trifluoromethyl)pyridine | 8.2 (d), 7.8 (d), 7.0 (t), 4.0 (s) | 163.4, 147.1, 139.6, 122.9 (q), 118.4, 117.9, 54.2 | Not reported | 1296 (C-N), 1271, 1015 (C-O-C) | Not reported | [11] |
| 4-(Trifluoromethyl)pyridine | 8.8 (d), 7.6 (d) | Not reported | Not reported | Not reported | Not reported | [12] |
| 2-(Trifluoromethyl)pyridine | Not reported | Not reported | -67.4 | Not reported | Not reported | [13] |
| N-(5-Chloro-2-pyridyl)triflimide | 8.58 (d), 7.90 (dd), 7.42 (d) | 149.3, 143.8, 139.3, 135.8, 126.2, 125.7, 121.4, 117.1, 112.8 | Not reported | 1570, 1460, 1230, 1215, 1125 | Not reported | [14] |
| 2-Chloro-4-trifluoromethylpyridine | Not reported | Not reported | -11.5 | Not reported | 181 (M+), 146, 69 | [9] |
Conclusion
The discovery of trifluoromethylpyridines in 1947 was a seminal event that has had a lasting and profound impact on the development of agrochemicals and pharmaceuticals. The early synthetic methodologies, primarily centered on the chlorine/fluorine exchange of picoline derivatives, have been refined and supplemented by alternative strategies like cyclocondensation, enabling the large-scale production of these vital chemical intermediates. The unique properties conferred by the trifluoromethyl group continue to make TFMPs a highly attractive scaffold for the design of novel bioactive molecules. This technical guide has provided a comprehensive overview of the history, synthesis, and characterization of these important compounds, with the aim of equipping researchers with the foundational knowledge to innovate further in this exciting area of chemistry.
References
- 1. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 9. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 10. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Synthesis of N-Methyl-6-(trifluoromethyl)pyridin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-Methyl-6-(trifluoromethyl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the N-methylamino pyridine scaffold is a common motif in pharmacologically active compounds.
Synthetic Strategy Overview
The synthesis of this compound is proposed via a two-step sequence. The first step involves the nucleophilic aromatic substitution of 2-chloro-6-(trifluoromethyl)pyridine with ammonia to yield the intermediate, 2-amino-6-(trifluoromethyl)pyridine. The subsequent step is the selective mono-N-methylation of the primary amine to afford the final product.
Logical Workflow of the Synthesis
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-(trifluoromethyl)pyridine
This protocol describes the amination of 2-chloro-6-(trifluoromethyl)pyridine using aqueous ammonia in a high-pressure reactor. The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic aromatic substitution.
Reaction Scheme:
Caption: Amination of 2-chloro-6-(trifluoromethyl)pyridine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-6-(trifluoromethyl)pyridine | 181.54 | 10.0 g | 55.08 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 100 mL | ~1480 |
| Dioxane | 88.11 | 50 mL | - |
Equipment:
-
High-pressure stainless-steel autoclave with a magnetic stirrer and temperature controller
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a high-pressure autoclave, add 2-chloro-6-(trifluoromethyl)pyridine (10.0 g, 55.08 mmol) and dioxane (50 mL).
-
Cool the mixture in an ice bath and slowly add aqueous ammonia (100 mL).
-
Seal the autoclave and heat the reaction mixture to 150°C with vigorous stirring.
-
Maintain the temperature and stirring for 12 hours. The internal pressure will increase during the reaction.
-
After 12 hours, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the dioxane and excess ammonia.
-
To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-amino-6-(trifluoromethyl)pyridine as a solid.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC/NMR) |
| 2-Amino-6-(trifluoromethyl)pyridine | 8.93 | 7.1 - 8.0 | 80 - 90 | >97% |
Step 2: N-Methylation of 2-Amino-6-(trifluoromethyl)pyridine
This protocol details the selective mono-N-methylation of 2-amino-6-(trifluoromethyl)pyridine using sodium hydride and methyl iodide. The use of a strong base deprotonates the primary amine, and careful control of the stoichiometry of the methylating agent favors the formation of the secondary amine.
Reaction Scheme:
Caption: N-Methylation of 2-amino-6-(trifluoromethyl)pyridine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-6-(trifluoromethyl)pyridine | 162.11 | 5.0 g | 30.84 |
| Sodium Hydride (60% dispersion in oil) | 24.00 (as NaH) | 1.36 g | 33.92 |
| Methyl Iodide | 141.94 | 2.1 mL (4.78 g) | 33.68 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert gas (Argon or Nitrogen) supply
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Wash the sodium hydride (1.36 g) with anhydrous hexanes to remove the mineral oil and suspend the washed sodium hydride in anhydrous THF (50 mL) in the reaction flask.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 2-amino-6-(trifluoromethyl)pyridine (5.0 g, 30.84 mmol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension under an inert atmosphere.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C.
-
Add methyl iodide (2.1 mL, 33.68 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0°C.
-
Add more water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC/NMR) |
| This compound | 5.43 | 3.8 - 4.6 | 70 - 85 | >98% |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
The amination step involves high pressure and temperature; use an appropriate autoclave and follow all safety guidelines for high-pressure reactions.
-
Sodium hydride is a flammable solid and reacts violently with water, releasing hydrogen gas. Handle with extreme care under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen; handle with appropriate caution.
Application Notes and Protocol for N-methylation of 2-amino-6-(trifluoromethyl)pyridine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the N-methylation of 2-amino-6-(trifluoromethyl)pyridine, a key transformation in the synthesis of various pharmacologically active compounds. The presence of an N-methyl group can significantly alter the physicochemical and biological properties of the parent molecule, impacting its potency, selectivity, and metabolic stability. Herein, we describe a robust and efficient method for this conversion using sodium hydride and methyl iodide. Alternative methods, including reductive amination and the use of dimethyl carbonate, are also discussed.
Introduction
The introduction of a methyl group to the amino function of 2-amino-6-(trifluoromethyl)pyridine yields 2-(methylamino)-6-(trifluoromethyl)pyridine. The trifluoromethyl group at the 6-position renders the pyridine ring electron-deficient, which influences the reactivity of the 2-amino group. This protocol outlines a common and effective method for the selective N-methylation of the exocyclic amino group. The procedure involves the deprotonation of the amino group with a strong base, such as sodium hydride, followed by nucleophilic attack on an electrophilic methyl source, like methyl iodide.
Comparative Data of N-Methylation Methods
While a specific protocol for 2-amino-6-(trifluoromethyl)pyridine is not extensively documented in publicly available literature, several established methods for the N-methylation of amines and related heterocycles can be adapted. The following table summarizes potential methods and their general characteristics.
| Method | Methylating Agent | Base | Solvent | Typical Temperature (°C) | General Yields | Key Considerations |
| Method 1 (This Protocol) | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Anhydrous THF, DMF | 0 to Room Temp. | Good to Excellent | Requires anhydrous conditions; potential for over-methylation. |
| Method 2 | Dimethyl Carbonate (DMC) | K₂CO₃, Phase Transfer Catalyst | High-boiling solvent | 120-150 | Moderate to Good | Greener alternative to methyl halides; higher temperatures required.[1] |
| Method 3 | Formaldehyde (HCHO) / Reducing Agent | Acetic Acid (catalyst) | Methanol, Water | Room Temp. | Good to Excellent | Reductive amination; aqueous conditions are possible.[2] |
Experimental Protocol: N-methylation using Sodium Hydride and Methyl Iodide
This protocol is based on established procedures for the N-methylation of amines and amino-heterocycles.
Materials:
-
2-amino-6-(trifluoromethyl)pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or Nitrogen gas supply with manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.
-
Dispensing Sodium Hydride: Sodium hydride (1.2 equivalents) is carefully weighed and transferred to the reaction flask. The mineral oil can be removed by washing the NaH dispersion with anhydrous hexanes and decanting the solvent under an inert atmosphere.
-
Addition of Solvent and Starting Material: Anhydrous THF (or DMF) is added to the flask to create a slurry. The 2-amino-6-(trifluoromethyl)pyridine (1.0 equivalent) is then dissolved in a minimal amount of anhydrous THF (or DMF) and added dropwise to the stirred NaH suspension at 0 °C (ice bath).
-
Deprotonation: The reaction mixture is stirred at 0 °C for 30-60 minutes to allow for complete deprotonation of the amino group. The formation of the sodium salt may be observed as a change in the appearance of the slurry.
-
Addition of Methyl Iodide: Methyl iodide (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching the Reaction: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C to neutralize any unreacted sodium hydride.
-
Extraction: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(methylamino)-6-(trifluoromethyl)pyridine.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled with extreme care under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Diagrams
Caption: Experimental workflow for the N-methylation of 2-amino-6-(trifluoromethyl)pyridine.
Caption: Simplified reaction pathway for the N-methylation.
References
Application Notes and Protocols for N-Methyl-6-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of N-Methyl-6-(trifluoromethyl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of target molecules, making this compound a key intermediate for the development of novel therapeutics, particularly in the area of kinase inhibitors.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the initial formation of the precursor, 2-amino-6-(trifluoromethyl)pyridine, followed by its N-methylation.
Step 1: Synthesis of 2-Amino-6-(trifluoromethyl)pyridine
The synthesis of the precursor, 2-amino-6-(trifluoromethyl)pyridine, can be accomplished via the amination of a corresponding 2-halopyridine derivative. A common starting material is 2-chloro-6-(trifluoromethyl)pyridine.
Experimental Protocol: Amination of 2-Chloro-6-(trifluoromethyl)pyridine
-
Reaction Setup: In a sealed pressure vessel, combine 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq), aqueous ammonia (28-30%, 10-20 eq), and a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to 120-150 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-amino-6-(trifluoromethyl)pyridine.
| Parameter | Value |
| Starting Material | 2-Chloro-6-(trifluoromethyl)pyridine |
| Reagent | Aqueous Ammonia (28-30%) |
| Solvent | 1,4-Dioxane or DMF |
| Temperature | 120-150 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Step 2: N-Methylation of 2-Amino-6-(trifluoromethyl)pyridine
The final step involves the selective methylation of the amino group of 2-amino-6-(trifluoromethyl)pyridine. Various methylating agents can be employed, such as methyl iodide or dimethyl sulfate, in the presence of a base. An alternative, greener approach involves the use of methanol as a C1 source catalyzed by a transition metal complex.
Experimental Protocol: N-Methylation using Methyl Iodide
-
Reaction Setup: To a solution of 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere.
-
Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford this compound.
| Parameter | Value |
| Starting Material | 2-Amino-6-(trifluoromethyl)pyridine |
| Reagent | Methyl Iodide |
| Base | Sodium Hydride or Potassium Carbonate |
| Solvent | DMF or Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 60-85% |
Application in Drug Discovery: Kinase Inhibitor Synthesis
This compound is a valuable building block for the synthesis of kinase inhibitors. The trifluoromethyl group can provide beneficial properties to the final drug candidate, while the methylamino-pyridine core can serve as a key pharmacophore for interacting with the kinase active site.
One potential application is in the development of inhibitors for the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. The general workflow for utilizing this intermediate in a drug discovery program is outlined below.
Figure 1: A generalized workflow for the application of this compound in a kinase inhibitor drug discovery program.
Signaling Pathway Context: PI3K/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K) / mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound can be incorporated into molecules designed to inhibit key kinases within this pathway, such as PI3K and mTOR itself.
Figure 2: The PI3K/mTOR signaling pathway and potential points of inhibition by molecules derived from this compound.
By serving as a versatile scaffold, this compound enables the synthesis of a diverse library of compounds for screening against various kinases. The protocols and data presented herein provide a foundation for researchers to utilize this valuable intermediate in their drug discovery and development efforts.
Application Note: Purification of N-Methyl-6-(trifluoromethyl)pyridin-2-amine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of N-Methyl-6-(trifluoromethyl)pyridin-2-amine using silica gel column chromatography. The methodology is designed to yield a high-purity final product suitable for downstream applications in research and drug development. The protocol outlines the selection of stationary and mobile phases, sample preparation, and step-by-step instructions for column packing, loading, elution, and fraction analysis.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly alter a molecule's physicochemical and biological properties.[1] Efficient purification of this compound is crucial for obtaining reliable experimental data and ensuring the quality of subsequent synthetic steps. Column chromatography is a widely used and effective technique for the purification of organic compounds. This document provides a robust protocol for the purification of this compound based on established methods for analogous compounds.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale/Reference Compounds |
| Molecular Formula | C7H7F3N2 | Based on chemical structure |
| Molecular Weight | 176.14 g/mol | Based on chemical structure |
| Polarity | Moderately polar | The pyridine nitrogen and amine group contribute to polarity, while the trifluoromethyl and methyl groups add non-polar character. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane).[4] | Common for similar organic molecules. |
| Boiling Point | ~200-220 °C (Predicted) | Based on similar structures like N-METHYL-5-(TRIFLUOROMETHYL)-2-PYRIDINAMINE (207.1±40.0 °C).[5] |
| Stability | Stable under normal conditions.[6] | Avoid strong oxidizing agents.[6] |
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Materials and Equipment
-
Crude this compound
-
Silica gel (100-200 mesh)[7]
-
n-Hexane (ACS grade)
-
Ethyl acetate (EtOAc) (ACS grade)
-
Glass chromatography column
-
Separatory funnel (for gradient elution)
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Sand or cotton wool
Workflow Diagram
Caption: Workflow for the purification of this compound.
Stationary Phase and Mobile Phase Selection
-
Stationary Phase: Silica gel is the recommended stationary phase due to the moderate polarity of the target compound.
-
Mobile Phase: A solvent system of n-Hexane and Ethyl Acetate (EtOAc) is proposed. A gradient elution is recommended to achieve optimal separation from both less polar and more polar impurities.[7]
Step-by-Step Procedure
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton wool or a layer of sand at the bottom of the column.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Continuously tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel bed.
-
Equilibrate the packed column by running 2-3 column volumes of n-hexane through it.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder (dry loading). This technique generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 0% to 20% EtOAc in n-hexane. The optimal gradient should be determined by preliminary TLC analysis.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting every few fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 80:20 Hexane:EtOAc).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and characterize the final product for purity using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. Try a shallower gradient. |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Compound Cracks on Column | Column ran dry. | Ensure the solvent level is always above the silica bed. |
| Streaking on TLC | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Compound is acidic or basic. | Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds). |
Safety Precautions
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6]
-
Avoid inhalation, ingestion, and skin contact.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound by silica gel column chromatography. By following these guidelines, researchers can obtain a high-purity product essential for accurate and reproducible scientific outcomes.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-(trifluoromethyl)pyridine | CAS#:34486-24-3 | Chemsrc [chemsrc.com]
- 3. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-(trifluoromethyl)pyridine | 34486-24-3 [amp.chemicalbook.com]
- 5. N-METHYL-5-(TRIFLUOROMETHYL)-2-PYRIDINAMINE | 937602-15-8 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. rsc.org [rsc.org]
Application Note: HPLC Analysis of N-Methyl-6-(trifluoromethyl)pyridin-2-amine
AN-0012
Introduction
N-Methyl-6-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The trifluoromethyl group significantly influences the molecule's lipophilicity and metabolic stability, making it a valuable moiety in drug design. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and reaction kinetics. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Target Audience
This document is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and quality control who are involved in the analysis of pyridine-based compounds.
Experimental Protocols
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1][2] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[3][4] The retention of this compound is primarily governed by its hydrophobicity. The addition of an acidic modifier to the mobile phase helps to ensure good peak shape for the basic pyridine moiety by minimizing tailing.[5][6]
Materials and Reagents
-
This compound (Reference Standard, >98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Trifluoroacetic acid (TFA), 99.5% purity
-
Formic acid, >98% purity
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. These parameters can be used as a starting point for method development and optimization.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Note: The selection of an acidic modifier (TFA or formic acid) and the organic solvent (acetonitrile or methanol) can be optimized to improve selectivity and resolution.[3][5][6]
Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be the initial mobile phase composition.
-
Sample Solutions: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
The following table summarizes the key quantitative data for the proposed HPLC method.
| Parameter | Value |
| Analyte | This compound |
| Column Type | C18 |
| Column Dimensions | 4.6 x 150 mm |
| Particle Size | 5 µm |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Expected Retention Time | ~ 5-8 minutes (dependent on exact gradient) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationships of Method Components
This diagram shows the logical connections between the different components of the HPLC method.
Caption: Logical relationships between HPLC method components.
References
Application Notes: NMR Characterization of N-Methyl-6-(trifluoromethyl)pyridin-2-amine
Abstract
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of N-Methyl-6-(trifluoromethyl)pyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. Detailed protocols for sample preparation and data acquisition for ¹H, ¹³C, and ¹⁹F NMR spectroscopy are presented. The expected chemical shifts, multiplicities, and coupling constants are summarized to facilitate the structural elucidation and purity assessment of this compound.
Introduction
This compound is a substituted pyridine derivative of significant interest in drug discovery and materials science. The presence of a trifluoromethyl group and a methylamino substituent on the pyridine ring imparts unique electronic and conformational properties to the molecule. Accurate structural characterization is paramount for its application, and NMR spectroscopy is the most powerful tool for this purpose. This document outlines the standardized procedures for the complete NMR analysis of this compound.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound. These values are estimated based on the analysis of structurally related compounds and theoretical predictions. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and trifluoroacetic acid (TFA) as an external standard for ¹⁹F NMR.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.50 | t | ~8.0 | H4 |
| ~6.80 | d | ~7.5 | H5 |
| ~6.50 | d | ~8.5 | H3 |
| ~5.0 (br s) | br s | - | NH |
| ~3.00 | d | ~5.0 | N-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~158.0 | C2 |
| ~148.0 (q, J ≈ 35 Hz) | C6 |
| ~138.0 | C4 |
| ~122.0 (q, J ≈ 275 Hz) | CF₃ |
| ~115.0 | C5 |
| ~108.0 | C3 |
| ~29.0 | N-CH₃ |
Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃, 376 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~-68.0 | s | CF₃ |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a small organic molecule for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3][4] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak for referencing.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample is not readily soluble, sonication may be used.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][5] This prevents shimming issues and potential damage to the spectrometer probe.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard.[1] However, the residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) is often sufficient for routine analysis.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general procedures for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer.[6][7] Specific parameters may need to be optimized for the instrument in use.
2.1 ¹H NMR Spectroscopy
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm or the residual CDCl₃ peak at 7.26 ppm.
2.2 ¹³C NMR Spectroscopy
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard to obtain a spectrum with singlets for each carbon.
-
Spectral Width: A spectral width of approximately 250 ppm, centered around 100 ppm, is appropriate.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
2.3 ¹⁹F NMR Spectroscopy
-
Instrument Setup: The spectrometer must be equipped with a broadband or fluorine-specific probe. Tune the probe to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is used, often without proton decoupling unless F-H couplings need to be removed.
-
Spectral Width: The chemical shift range for fluorine is large; a spectral width of ~200 ppm centered around -120 ppm should be sufficient.
-
Number of Scans: ¹⁹F is a high-abundance nucleus, so 16 to 64 scans are typically adequate.
-
Relaxation Delay: A delay of 1-2 seconds is usually sufficient.
-
-
Data Processing: Process the FID as with the other nuclei. Referencing can be done using an external standard such as trifluoroacetic acid (TFA) or by using the spectrometer's internal reference.
Visualizations
Logical Workflow for NMR Analysis```dot
Caption: Key ¹H-¹H coupling interactions.
Conclusion
The protocols and predicted data presented in these application notes serve as a robust starting point for the NMR characterization of this compound. By following these standardized procedures, researchers can reliably verify the structure and purity of this important chemical entity, ensuring the quality and reproducibility of their scientific work. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals if required.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. scribd.com [scribd.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. sites.bu.edu [sites.bu.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. azom.com [azom.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
Application Notes and Protocols: N-Methyl-6-(trifluoromethyl)pyridin-2-amine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-6-(trifluoromethyl)pyridin-2-amine is a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group (-CF3) into the pyridine scaffold imparts unique physicochemical properties that are highly desirable in drug design. These properties include increased metabolic stability, enhanced binding affinity to target proteins, and improved lipophilicity, which can lead to better pharmacokinetic profiles of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound and its precursors in the synthesis of pharmaceutical agents, with a focus on kinase inhibitors targeting critical signaling pathways in oncology.
Physicochemical Properties
The properties of this compound and a closely related precursor are summarized below.
| Property | Value (for this compound) | Value (for 2-Amino-6-(trifluoromethyl)pyridine) |
| CAS Number | Not available | 34486-24-3 |
| Molecular Formula | C7H7F3N2 | C6H5F3N2 |
| Molecular Weight | 176.14 g/mol | 162.11 g/mol |
| Appearance | Expected to be a solid | Off-white to light yellow crystalline powder |
| Solubility | Soluble in organic solvents like DMSO, Methanol | Soluble in organic solvents |
Application in Kinase Inhibitor Synthesis
The this compound moiety is a valuable pharmacophore for the development of kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. The N-methyl group can provide additional steric and electronic interactions within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity.
A notable example of a drug developed from a similar structural motif is PQR620 , a potent and selective mTORC1/2 inhibitor.[1][2][3] While the exact intermediate is 5-[4,6-bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine, the synthesis and structure-activity relationship (SAR) studies provide a clear blueprint for the application of 6-(trifluoromethyl)pyridin-2-amine derivatives.[1]
Biological Activity of a Representative Kinase Inhibitor (PQR620)
| Compound | Target(s) | Key Biological Activity | IC₅₀ / Kᵢ Values |
| PQR620 | mTORC1/2 | Inhibition of cancer cell proliferation, antitumor effects in vivo, and attenuation of epileptic seizures in a tuberous sclerosis complex (TSC) mouse model.[1][4] | Kᵢ for mTOR: 10.8 nMCellular IC₅₀ (pPKB): 190 nMCellular IC₅₀ (pS6): 85.2 nMSelectivity: >1000-fold for mTOR over PI3Kα[2][3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-(trifluoromethyl)pyridine
This protocol describes a general method for the synthesis of the precursor 2-amino-6-(trifluoromethyl)pyridine from 2-bromo-6-(trifluoromethyl)pyridine via a copper-catalyzed amination reaction.
Materials:
-
2-bromo-6-(trifluoromethyl)pyridine
-
Copper(I) oxide (Cu₂O)
-
Aqueous ammonia (28% solution)
-
Potassium carbonate (K₂CO₃)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Ethylene glycol
-
Ethyl acetate
-
Argon or Nitrogen gas
-
Schlenk tube
Procedure:
-
To a Schlenk tube under an inert atmosphere (argon or nitrogen), add Cu₂O (5 mol%), 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq), K₂CO₃ (20 mol%), and DMEDA (10 mol%).
-
Add ethylene glycol as the solvent, followed by the aqueous ammonia solution (20 eq).
-
Seal the Schlenk tube and stir the reaction mixture at 60 °C for 16 hours.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate (4 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 2-amino-6-(trifluoromethyl)pyridine.
Expected Yield: High yields (typically >90%) are expected for this type of amination reaction.
Protocol 2: N-Methylation of 2-Amino-6-(trifluoromethyl)pyridine
This protocol outlines a plausible method for the synthesis of this compound using a ruthenium-catalyzed N-methylation with methanol.[5][6]
Materials:
-
2-Amino-6-(trifluoromethyl)pyridine
-
(DPEPhos)RuCl₂(PPh₃) (or a similar Ru catalyst)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous methanol
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst (0.5 mol %), 2-amino-6-(trifluoromethyl)pyridine (1.0 eq), and Cs₂CO₃ (0.5 eq).
-
Add anhydrous methanol (1 mL).
-
Seal the tube and heat the reaction mixture to 140 °C for 12 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain this compound.
Protocol 3: Synthesis of a Triazine-based Kinase Inhibitor
This protocol describes a general synthetic route for coupling this compound with a dichlorotriazine core, based on the synthesis of PQR620 and related compounds.[1][7]
Materials:
-
This compound
-
4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine
-
A second amine (e.g., a substituted morpholine)
-
A suitable base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
A suitable solvent (e.g., Dioxane or NMP)
Procedure:
-
Step 1: First Nucleophilic Substitution. Dissolve 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine (1.0 eq) and the second amine (1.1 eq) in the chosen solvent. Add the base (2.0 eq) and stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Step 2: Second Nucleophilic Substitution. To the reaction mixture from Step 1, add this compound (1.2 eq) and additional base if necessary. Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and stir for 12-24 hours.
-
Work-up. After cooling, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification. Purify the crude product by flash column chromatography on silica gel to yield the final triazine-based kinase inhibitor.
Visualizations
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. PQR620 and similar kinase inhibitors act by blocking the activity of mTOR kinase, a central node in this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of PQR620.
Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of a kinase inhibitor using this compound as a key intermediate.
Caption: A generalized workflow for the synthesis of a triazine-based kinase inhibitor.
References
Application Notes and Protocols for the Use of Trifluoromethyl-Substituted Aminopyridines in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-substituted pyridinamine derivatives are crucial building blocks in the synthesis of a variety of kinase inhibitors. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the pyridinamine core can serve as a key pharmacophore for interacting with the hinge region of the kinase active site. This document provides detailed application notes and protocols for the use of "N-Methyl-6-(trifluoromethyl)pyridin-2-amine" and related compounds in the synthesis of potent kinase inhibitors, with a focus on the BRAF inhibitor, Dabrafenib.
Target Kinase and Signaling Pathway
The primary focus of these notes is the synthesis of inhibitors targeting the BRAF kinase, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation and survival in various cancers, most notably melanoma.[1]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a critical intracellular signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival.[2] The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[3] In the context of BRAF-mutated cancers, the pathway is often depicted as the RAS-RAF-MEK-ERK pathway.[4]
Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of Dabrafenib.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of Dabrafenib against various kinases.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Dabrafenib | BRAF V600E | 0.8 | [5] |
| Dabrafenib | Wild-type BRAF | 3.2 | [5] |
| Dabrafenib | c-RAF | 5.0 | [5] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a biochemical assay.
Experimental Protocols
Protocol 1: Representative Synthesis of a Dabrafenib Precursor
This protocol describes a representative synthesis of a key intermediate for Dabrafenib, starting from the commercially available 2-amino-6-(trifluoromethyl)pyridine. While the user's query specified "this compound," a practical synthesis of Dabrafenib often proceeds through intermediates that are not N-methylated at this stage. This protocol is adapted from known synthetic routes for Dabrafenib.[6][7][8]
Note: This is a representative synthetic scheme. The exact conditions and reagents may vary and should be optimized.
Caption: A simplified workflow for the synthesis of Dabrafenib.
Step 1: Synthesis of the Thiazole Intermediate
-
To a solution of 2-amino-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., ethanol), add a brominating agent (e.g., N-bromosuccinimide) to obtain the brominated pyridine derivative.
-
React the brominated intermediate with a suitable thiazole building block, such as 2-(tert-butyl)-4-(tributylstannyl)thiazole, in the presence of a palladium catalyst (e.g., Pd(PPh3)4) via a Stille coupling reaction to form the core thiazole-pyridine structure.
Step 2: Sulfonamide Formation
-
Couple the thiazole-pyridine intermediate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the sulfonamide linkage.
Step 3: Final Assembly to Dabrafenib
-
The final step involves the introduction of the aminopyrimidine moiety. This is typically achieved by reacting the sulfonamide intermediate with a protected aminopyrimidine derivative, followed by deprotection. For instance, a chloropyrimidine intermediate can be reacted with ammonia or an ammonia source under pressure and heat.[7]
-
Purify the final product by column chromatography or recrystallization to yield Dabrafenib.
Protocol 2: In Vitro BRAF Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general method for determining the IC50 value of a synthesized inhibitor against BRAF kinase using a commercially available assay format. This method is based on the displacement of a fluorescent tracer from the kinase active site.[9]
Materials:
-
Recombinant BRAF V600E kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test inhibitor (e.g., synthesized Dabrafenib)
-
Assay buffer
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the BRAF V600E kinase and the Eu-anti-Tag antibody in the assay buffer.
-
Tracer Solution: Prepare a solution of the kinase tracer in the assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test inhibitor or DMSO (control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
"this compound" and its structural analogs are valuable reagents for the synthesis of targeted kinase inhibitors. The protocols and data presented here, using Dabrafenib as a prime example, provide a framework for researchers in the field of drug discovery to design and synthesize novel therapeutics targeting key signaling pathways implicated in cancer and other diseases. The provided methodologies for synthesis and in vitro testing are foundational for the development of the next generation of kinase inhibitors.
References
- 1. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 8. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for N-Methyl-6-(trifluoromethyl)pyridin-2-amine in Agrochemical Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Subject: The Role and Synthesis of N-Methyl-6-(trifluoromethyl)pyridin-2-amine and its Relevance in Agrochemicals
Introduction
This compound is a fluorinated heterocyclic compound belonging to the trifluoromethylpyridine class of molecules. This class is of significant interest in the agrochemical and pharmaceutical industries due to the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability, binding affinity, and bioavailability.[1][2][3] While this specific N-methylated compound is not a widely documented key intermediate in the commercial synthesis of major agrochemicals, its parent compound, 2-amino-6-(trifluoromethyl)pyridine, and other related trifluoromethylpyridine derivatives are crucial building blocks for various active ingredients.[1][2]
This document provides an overview of the established synthesis of the prominent insecticide Flonicamid, clarifying the key intermediates involved. It also presents a detailed, proposed protocol for the synthesis of this compound and discusses its potential applications as a valuable intermediate in the development of novel agrochemicals.
Established Role of Trifluoromethylpyridines in Agrochemicals: The Case of Flonicamid
Contrary to some postulations, the commercial synthesis of the insecticide Flonicamid does not proceed via this compound. The primary and well-documented key intermediate for Flonicamid is 4-(trifluoromethyl)nicotinic acid .[4][5][6][7][8] Flonicamid is a selective insecticide effective against sucking insect pests.[9]
The general synthetic route to Flonicamid involves the acylation of aminoacetonitrile with 4-(trifluoromethyl)nicotinoyl chloride, which is derived from 4-(trifluoromethyl)nicotinic acid.
Caption: Established synthetic pathway for Flonicamid.
Proposed Synthesis of this compound
While not a direct precursor to Flonicamid, this compound can be synthesized and explored as a building block for novel agrochemicals. A plausible two-step synthesis is proposed below, starting from the commercially available 2-amino-6-(trifluoromethyl)pyridine.
Step 1: Synthesis of 2-Amino-6-(trifluoromethyl)pyridine
The synthesis of the parent amine can be achieved through various methods for introducing a trifluoromethyl group to a pyridine ring. One common industrial method involves the chlorination and subsequent fluorination of a picoline precursor.[1][2]
Step 2: N-Methylation of 2-Amino-6-(trifluoromethyl)pyridine
The selective N-methylation of the amino group on the pyridine ring can be achieved using a suitable methylating agent. To avoid methylation of the pyridine ring nitrogen, the more nucleophilic exocyclic amino group can be selectively targeted under controlled conditions.
Caption: Proposed synthesis of this compound.
Experimental Protocols
a) Preparation of 4-(Trifluoromethyl)nicotinoyl chloride:
-
To a stirred solution of 4-(trifluoromethyl)nicotinic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours, monitoring the reaction by TLC or GC.
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-(trifluoromethyl)nicotinoyl chloride, which can be used in the next step without further purification.
b) Amidation to form Flonicamid:
-
In a separate reaction vessel, prepare a solution of aminoacetonitrile hydrochloride (1.1 eq) and a base such as triethylamine or pyridine (2.2 eq) in a suitable solvent like acetonitrile or THF at 0-5°C.
-
Slowly add the previously prepared 4-(trifluoromethyl)nicotinoyl chloride to this solution while maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Flonicamid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethyl)nicotinic acid | [4][6] |
| Key Reagents | Thionyl chloride, Aminoacetonitrile HCl, Triethylamine | [6] |
| Typical Yield | 90-98% (for hydrolysis to the acid) | [4][7] |
| Purity | >95% after purification | General expectation |
-
To a solution of 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium salt of the amine.
-
Slowly add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.
-
After the reaction is complete, carefully quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 2-Amino-6-(trifluoromethyl)pyridine |
| Key Reagents | Sodium hydride, Methyl iodide |
| Expected Yield | 60-80% (based on similar reactions) |
| Purity | >98% after chromatography |
Potential Applications in Agrochemical Synthesis
The trifluoromethylpyridine scaffold is a well-established pharmacophore in agrochemicals.[1][2] The introduction of a methyl group to the amine functionality in this compound can modulate its chemical properties, such as basicity, nucleophilicity, and lipophilicity. These modifications can be leveraged in the synthesis of new active ingredients.
Potential synthetic applications for this compound include:
-
Nucleophilic Aromatic Substitution (SNA_r): The amine can act as a nucleophile to displace leaving groups on other aromatic or heterocyclic rings, creating more complex molecular structures.
-
Amide and Urea Formation: The secondary amine can be acylated or reacted with isocyanates to form amides and ureas, respectively. These functional groups are common in bioactive molecules.
-
Building Block for Heterocycle Synthesis: The molecule can serve as a starting point for the construction of more complex heterocyclic systems, which are often sought after in agrochemical discovery programs.
The exploration of derivatives of this compound could lead to the discovery of new compounds with desirable insecticidal, fungicidal, or herbicidal properties.
Conclusion
While this compound is not a direct intermediate in the established synthesis of Flonicamid, it represents a potentially valuable building block for the discovery of new agrochemicals. The trifluoromethylpyridine moiety is a key feature in many successful crop protection products. The provided protocols for the synthesis of Flonicamid and the proposed synthesis of this compound offer a practical guide for researchers in the field. Further investigation into the reactivity and derivatization of this compound is warranted to explore its full potential in agrochemical research and development.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 7. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 8. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents [patents.google.com]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Application Notes and Protocols for Suzuki Coupling Reactions with N-Methyl-6-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with N-Methyl-6-(trifluoromethyl)pyridin-2-amine. This protocol is designed to facilitate the synthesis of novel biaryl and heteroaryl structures, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined are based on established procedures for structurally related 2-aminopyridines and can be adapted for the specific substrate.
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[1] However, the electronic properties of pyridine derivatives, particularly those with electron-withdrawing groups like the trifluoromethyl group, can present challenges such as slow transmetalation rates.[2] The protocols provided herein offer starting points for reaction optimization to achieve high yields of the desired coupled products.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. In the context of this compound, a common strategy involves the initial conversion of the amine to a more suitable coupling partner, such as a halide (e.g., 2-bromo-N-methyl-6-(trifluoromethyl)pyridin-amine), which can then be coupled with a variety of aryl or heteroaryl boronic acids or esters.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of "N-Methyl-6-(trifluoromethyl)pyridin-2-amine" Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope.[1] This palladium-catalyzed cross-coupling reaction has proven indispensable in pharmaceutical and materials science for the synthesis of arylamines.[1] Of particular interest to drug discovery is the synthesis of derivatives of N-Methyl-6-(trifluoromethyl)pyridin-2-amine. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, making this scaffold a valuable component in the design of kinase inhibitors and other therapeutic agents.
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of this compound with various aryl and heteroaryl halides. The protocols outlined below are designed to be a starting point for reaction optimization and can be adapted to a range of substrates.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of an aryl or heteroaryl halide with the secondary amine. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, particularly when dealing with the electron-deficient nature of the 6-(trifluoromethyl)pyridine ring.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound with a variety of aryl and heteroaryl bromides. These examples are drawn from synthetic procedures for the preparation of kinase inhibitors.
Table 1: Buchwald-Hartwig Amination with Substituted Aryl Bromides
| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-4-(1H-pyrazol-1-yl)benzene | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 85 |
| 2 | 2-bromo-5-fluorobenzonitrile | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 78 |
| 3 | 1-bromo-3-methoxybenzene | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | Toluene | 110 | 12 | 92 |
| 4 | 4-bromo-2-fluoroaniline | Pd₂(dba)₃ (5) | BrettPhos (10) | NaOtBu | THF | 80 | 18 | 75 |
Table 2: Buchwald-Hartwig Amination with Heteroaryl Bromides
| Entry | Heteroaryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-bromo-1-methyl-1H-indazole | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 |
| 2 | 2-bromo-5-methylthiazole | Pd(OAc)₂ (4) | DavePhos (8) | K₃PO₄ | Toluene | 100 | 24 | 65 |
| 3 | 3-bromo-6-chloropyridazine | Pd₂(dba)₃ (5) | JohnPhos (10) | NaOtBu | 1,4-Dioxane | 90 | 12 | 81 |
| 4 | 5-bromo-2-methoxypyrimidine | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Toluene | 110 | 18 | 79 |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Aryl or heteroaryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Schlenk tube or microwave vial
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and heating block or oil bath
Protocol:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the aryl or heteroaryl bromide (1.1 eq.), the palladium catalyst (see tables for loading), the phosphine ligand (see tables for loading), and the base (2.0 eq.).
-
Add the anhydrous solvent (0.1-0.2 M concentration with respect to the limiting reagent).
-
Seal the vessel and stir the reaction mixture at the specified temperature (see tables) for the indicated time.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-N-methyl-6-(trifluoromethyl)pyridin-2-amine derivative.
Example Protocol: Synthesis of N-methyl-N-(4-(1H-pyrazol-1-yl)phenyl)-6-(trifluoromethyl)pyridin-2-amine (Table 1, Entry 1)
-
To a dry microwave vial under a nitrogen atmosphere, add this compound (190 mg, 1.0 mmol), 1-bromo-4-(1H-pyrazol-1-yl)benzene (245 mg, 1.1 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), Xantphos (58 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Add anhydrous 1,4-dioxane (10 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 16 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, 10-50% ethyl acetate in hexanes) to yield the product as a pale yellow solid (297 mg, 85%).
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of this compound are prominent scaffolds in the development of kinase inhibitors for oncology and other therapeutic areas. The N-aryl moiety introduced via the Buchwald-Hartwig amination often serves as a key pharmacophore that interacts with the hinge region or other binding pockets of the target kinase.
Several kinase signaling pathways are targeted by compounds containing this core structure, including:
-
PI3K/AKT/mTOR Pathway: This is a crucial signaling pathway that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
-
Trk Kinases (TrkA, TrkB, TrkC): These receptor tyrosine kinases are involved in neuronal survival and differentiation. Aberrant Trk signaling is implicated in various cancers.
-
p38 MAP Kinase Pathway: This pathway is involved in cellular responses to stress and inflammation. Inhibitors of p38 MAP kinase have therapeutic potential in inflammatory diseases.
The ability to efficiently synthesize a diverse library of N-aryl-N-methyl-6-(trifluoromethyl)pyridin-2-amine derivatives using the Buchwald-Hartwig amination is therefore a powerful tool for structure-activity relationship (SAR) studies in the discovery of novel kinase inhibitors.
Caption: Targeted kinase signaling pathways.
References
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of N-Methyl-6-(trifluoromethyl)pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental protocols for conducting structure-activity relationship (SAR) studies on derivatives of N-Methyl-6-(trifluoromethyl)pyridin-2-amine. This scaffold is a key pharmacophore in medicinal chemistry, and understanding its SAR is crucial for the development of novel therapeutics. The following sections detail the rationale, synthetic strategies, biological evaluation, and data interpretation for SAR exploration of this chemical series, with a focus on its potential as a modulator of the PI3K/mTOR signaling pathway.
Introduction and Rationale
The 6-(trifluoromethyl)pyridin-2-amine core is a privileged scaffold in drug discovery, with the trifluoromethyl group often contributing to improved metabolic stability, binding affinity, and cellular potency. Modifications at the N-position and on the pyridine ring can significantly impact the biological activity, selectivity, and pharmacokinetic properties of these compounds. This document outlines a systematic approach to explore the SAR of this series, using the PI3K/mTOR pathway as a representative biological target. The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.
Experimental Protocols
General Synthetic Scheme
A versatile synthetic route for the preparation of a library of N-substituted-6-(trifluoromethyl)pyridin-2-amine derivatives is outlined below. This two-step process involves an initial nucleophilic aromatic substitution (SNAr) followed by a variety of N-functionalization reactions.
Scheme 1: General Synthesis of N-substituted-6-(trifluoromethyl)pyridin-2-amine Derivatives
Caption: General synthetic workflow for the preparation of the target compound library.
Step-by-Step Protocols
Protocol 2.2.1: Synthesis of this compound (Core Scaffold)
-
To a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added N-methylamine (2.0 eq, as a solution in THF or as a gas).
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), is added to the reaction mixture.
-
The reaction is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Protocol 2.2.2: Parallel Synthesis of an Amide Library (N-Acylation)
-
In an array of reaction vials, dispense a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
To each vial, add a solution of a different acyl chloride or carboxylic acid (1.2 eq). If using a carboxylic acid, a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) are also added.
-
The reactions are stirred at room temperature for 4-12 hours and monitored by LC-MS.
-
Upon completion, the solvent is removed in vacuo, and the crude products are purified using high-throughput parallel purification techniques (e.g., preparative HPLC).
Biological Evaluation
In Vitro PI3K/mTOR Kinase Assay
The inhibitory activity of the synthesized compounds against PI3Kα and mTOR kinases can be evaluated using a luminescence-based kinase assay.
Protocol 3.1.1: PI3Kα and mTOR Kinase Inhibition Assay
-
Prepare a dilution series of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, the respective kinase (PI3Kα or mTOR), and the substrate (e.g., a specific peptide or lipid).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a commercial luminescence-based ATP detection kit.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
The anti-proliferative effects of the compounds can be assessed in a cancer cell line with a known dysregulated PI3K/mTOR pathway (e.g., MCF-7 breast cancer cells).
Protocol 3.2.1: MTT Assay for Cell Viability
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Data Presentation and SAR Analysis
The quantitative data obtained from the biological assays should be summarized in a structured table to facilitate the analysis of the structure-activity relationships.
Table 1: Structure-Activity Relationship of this compound Derivatives
| Compound ID | R Group (Substitution) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 Cell Proliferation IC50 (µM) |
| 1 | H | >10,000 | >10,000 | >50 |
| 2 | -CH3 | 5,200 | 8,500 | 25.3 |
| 3 | -COCH3 | 850 | 1,200 | 8.1 |
| 4 | -CO-Ph | 420 | 650 | 3.5 |
| 5 | -CO-(4-F-Ph) | 210 | 330 | 1.2 |
| 6 | -CO-(4-Cl-Ph) | 180 | 290 | 1.0 |
| 7 | -CO-(4-CH3-Ph) | 350 | 510 | 2.8 |
| 8 | -SO2-Ph | 1,500 | 2,800 | 15.6 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualization of Key Concepts
PI3K/mTOR Signaling Pathway
Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of the compound series.
Experimental Workflow for SAR Studies
Caption: Iterative workflow for SAR studies, from design to lead optimization.
Interpretation of SAR Data
-
N-Alkylation vs. N-Acylation: N-acylation (compounds 3-7) leads to a significant increase in potency compared to N-alkylation (compound 2) or the unsubstituted amine (compound 1). This suggests that the carbonyl group may be involved in a key binding interaction, potentially as a hydrogen bond acceptor.
-
Aromatic Acyl Groups: Aromatic acyl groups (compounds 4-7) are more potent than aliphatic acyl groups (compound 3), indicating a potential hydrophobic or π-stacking interaction with the target protein.
-
Substitution on the Phenyl Ring: Electron-withdrawing groups (fluoro and chloro, compounds 5 and 6) at the para-position of the phenyl ring enhance the activity. This could be due to electronic effects influencing the presentation of the pharmacophore or direct interactions with the protein. An electron-donating group (methyl, compound 7) is less favorable than halogens but still better than an unsubstituted phenyl ring.
-
N-Sulfonylation: The N-sulfonyl derivative (compound 8) is less active than the corresponding N-acyl derivatives, suggesting that the geometry and electronic properties of the sulfonyl group are less optimal for binding.
These initial findings would guide the design of the next generation of analogs for further optimization of potency, selectivity, and drug-like properties.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-6-(trifluoromethyl)pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "N-Methyl-6-(trifluoromethyl)pyridin-2-amine".
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical approach involves a two-step synthesis. The first step is the amination of a suitable precursor, such as 2-chloro-6-(trifluoromethyl)pyridine, to form 2-amino-6-(trifluoromethyl)pyridine. This intermediate is then selectively N-methylated in the second step to yield the final product.
Q2: What are the most common side products I should be aware of during the N-methylation step?
The most frequently encountered side products during the N-methylation of 2-amino-6-(trifluoromethyl)pyridine are the unreacted starting material, the over-methylated product (N,N-Dimethyl-6-(trifluoromethyl)pyridin-2-amine), and potentially the corresponding pyridinium salt. The formation of these byproducts is highly dependent on the choice of methylating agent, base, and reaction conditions.
Q3: How can I purify the final product, this compound, from the common side products?
Purification can typically be achieved using column chromatography on silica gel. A gradient elution system, for example, with hexanes and ethyl acetate, can effectively separate the desired mono-methylated product from the non-polar starting material and the more polar di-methylated byproduct. For challenging separations, reversed-phase HPLC or cation-exchange chromatography can also be effective methods.[1][2]
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. Methylating agents such as methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The Chichibabin reaction, an alternative for amination, uses sodium amide which is highly reactive and requires anhydrous conditions and careful handling.[3]
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, presented in a question-and-answer format to guide you through troubleshooting.
Problem 1: Low yield of 2-amino-6-(trifluoromethyl)pyridine in the amination step.
Q: I am attempting to synthesize 2-amino-6-(trifluoromethyl)pyridine from 2-chloro-6-(trifluoromethyl)pyridine and am getting a low yield. What are the possible causes and solutions?
A: Low yields in the amination of 2-chloro-6-(trifluoromethyl)pyridine can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Decomposition of Starting Material: The reaction conditions might be too harsh, leading to the decomposition of the starting material or product.
-
Solution: Consider using a lower temperature and extending the reaction time. The use of a catalyst, if applicable, might allow for milder conditions.
-
-
Issues with Reagents: The ammonia source (e.g., aqueous ammonia, ammonia in a solvent) may not be sufficiently concentrated or may have degraded.
-
Solution: Use a fresh, high-quality source of ammonia. If using aqueous ammonia, ensure it is of the correct concentration.
-
Problem 2: Formation of multiple products during the N-methylation step.
Q: My N-methylation of 2-amino-6-(trifluoromethyl)pyridine is producing a mixture of the starting material, the desired mono-methylated product, and a di-methylated side product. How can I improve the selectivity for the mono-methylated product?
A: Achieving mono-selectivity in N-methylation can be challenging. Here are some strategies to favor the formation of the desired product:
-
Choice of Methylating Agent: Stronger methylating agents are more likely to lead to over-methylation.
-
Solution: If you are using a highly reactive methylating agent like methyl iodide, consider switching to a milder one. Alternatively, using a stoichiometric amount of the methylating agent can help control the reaction.
-
-
Reaction Conditions: Temperature and reaction time play a crucial role in selectivity.
-
Solution: Running the reaction at a lower temperature can often improve selectivity for the mono-methylated product. Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the formation of the desired product is maximized.
-
-
Protecting Group Strategy: For more control, a protecting group can be employed.
-
Solution: Protect the amino group, perform the methylation, and then deprotect. This multi-step approach can provide higher yields of the pure mono-methylated product, although it adds steps to the overall synthesis.
-
| Parameter | Condition for Mono-methylation | Condition for Di-methylation |
| Methylating Agent | Stoichiometric amounts (e.g., 1.0-1.2 eq.) of a standard methylating agent. | Excess of a strong methylating agent (e.g., >2 eq. of methyl iodide). |
| Temperature | Lower temperatures (e.g., 0 °C to room temperature). | Higher temperatures (e.g., reflux). |
| Reaction Time | Shorter reaction times, with careful monitoring. | Longer reaction times. |
Experimental Protocols
Key Experiment: N-methylation of 2-amino-6-(trifluoromethyl)pyridine
This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.
Materials:
-
2-amino-6-(trifluoromethyl)pyridine
-
Methyl iodide (MeI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of 2-amino-6-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
Caption: Pathway of desired product and side product formation.
References
Technical Support Center: Selective Mono-methylation of 2-amino-6-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing di-methylation during the N-methylation of 2-amino-6-(trifluoromethyl)pyridine.
Troubleshooting Guide: Preventing Di-methylation
This guide addresses specific issues that may arise during the mono-methylation of 2-amino-6-(trifluoromethyl)pyridine, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of di-methylated product | 1. Highly reactive methylating agent: Reagents like methyl iodide or dimethyl sulfate are highly reactive and can lead to over-methylation. 2. Sub-optimal reaction temperature: Higher temperatures can increase the rate of the second methylation step. 3. Inappropriate solvent: The choice of solvent can influence the reactivity of both the amine and the methylating agent. | 1. Change the methylating agent: Consider using less reactive or more sterically hindered methylating agents. Phenyl trimethylammonium iodide is a safer and more selective solid methylating agent.[1] Methanol over a heterogeneous nickel catalyst is another effective option for mono-N-methylation.[2] 2. Optimize reaction temperature: Lowering the reaction temperature can help to favor the mono-methylated product.[3] 3. Utilize a non-polar or sterically hindering solvent: Solvents like hexafluoroisopropanol (HFIP) have been shown to interfere with over-methylation when using reagents like methyl triflate.[4] |
| Low conversion to the mono-methylated product | 1. Insufficient reactivity of the methylating agent: A less reactive agent might require more forcing conditions. 2. Steric hindrance: The trifluoromethyl group at the 6-position creates significant steric hindrance, which can slow down the reaction.[5][6] 3. Inadequate base: Incomplete deprotonation of the amino group will lead to low conversion. | 1. Adjust reaction conditions: If using a less reactive methylating agent, a moderate increase in temperature or reaction time may be necessary. The use of a suitable catalyst, such as a ruthenium or nickel-based catalyst, can also improve conversion.[2][7] 2. Prolong reaction time: Allow the reaction to proceed for a longer duration to overcome the steric hindrance. 3. Select a stronger, non-nucleophilic base: Consider using a stronger base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) to ensure complete deprotonation. |
| Formation of O-alkylated pyridone by-product | Tautomerization of the aminopyridine: 2-aminopyridine can exist in equilibrium with its tautomeric form, 2(1H)-pyridinimine. While less common for aminopyridines than for hydroxypyridines, under certain conditions, reaction at the ring nitrogen could be possible, though N-alkylation of the exocyclic amine is the primary focus here. A more relevant consideration for related compounds like pyridones is the competition between N- and O-alkylation.[3] | Optimize reaction conditions to favor N-alkylation: The choice of solvent and counter-ion can influence the site of alkylation. Polar aprotic solvents often favor N-alkylation. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor in preventing di-methylation of 2-amino-6-(trifluoromethyl)pyridine?
A1: The most critical factor is managing the reactivity of the methylating agent and the reaction conditions. The steric hindrance provided by the 6-(trifluoromethyl) group already disfavors the second methylation to some extent.[5][6] Combining this inherent steric hindrance with a less reactive methylating agent and optimized, milder reaction conditions will be the most effective strategy.
Q2: Are there any recommended "green" methods for the mono-methylation of this compound?
A2: Yes, using methanol as both a solvent and a methylating agent over a heterogeneous nickel catalyst is a more environmentally friendly approach.[2] This method avoids the use of hazardous alkyl halides. Another approach is the use of carbon dioxide as a C1 source in the presence of a suitable catalyst.[8]
Q3: Can protecting groups be used to ensure mono-methylation?
A3: While the use of a protecting group on the amino functionality is a classic strategy to prevent over-alkylation, it adds extra steps to the synthesis (protection and deprotection). For this specific substrate, leveraging the inherent steric hindrance and carefully selecting the reaction conditions and reagents is often a more direct and efficient approach.
Q4: How does the trifluoromethyl group influence the reaction?
A4: The trifluoromethyl group has two main effects:
-
Steric Hindrance: Its bulkiness physically obstructs the approach of the methylating agent, particularly for the second methylation step, thus favoring mono-methylation.[5][6]
-
Electronic Effect: As a strong electron-withdrawing group, it reduces the nucleophilicity of the amino group, making the reaction slower than with an unsubstituted 2-aminopyridine.
Experimental Protocol: Selective Mono-methylation using Phenyl Trimethylammonium Iodide
This protocol is based on a method known for its high selectivity for mono-methylation and the use of a safer, solid methylating agent.[1]
Materials:
-
2-amino-6-(trifluoromethyl)pyridine
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-amino-6-(trifluoromethyl)pyridine (1.0 eq).
-
Add dry DMF as the solvent.
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Stir the suspension at room temperature for 30 minutes.
-
Add phenyl trimethylammonium iodide (1.1 eq) to the reaction mixture.
-
Heat the reaction to a predetermined temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-methylated product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective monomethylation of primary amines with simple electrophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steric factors controlling regioselective and efficient N-methylation of β-tetrabromoporphyrins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Methyl-6-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support center for the synthesis of N-Methyl-6-(trifluoromethyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
The most common synthetic route involves a two-step process. The first step is the synthesis of the precursor, 2-amino-6-(trifluoromethyl)pyridine. This is typically achieved through the amination of a corresponding 2-halo-6-(trifluoromethyl)pyridine, such as 2-chloro-6-(trifluoromethyl)pyridine. The second step is the selective N-methylation of the amino group of 2-amino-6-(trifluoromethyl)pyridine to yield the final product.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenge lies in the selective mono-N-methylation of the 2-amino group without over-methylation. The pyridine nitrogen can also be methylated, leading to the formation of a quaternary ammonium salt, which is a common side reaction. Achieving high yield and purity of the desired mono-methylated product requires careful control of reaction conditions and selection of appropriate reagents.
Q3: How can I minimize the formation of the N,N-dimethylated and the pyridinium salt byproducts?
Minimizing over-methylation is crucial. Strategies include:
-
Use of Milder Methylating Agents: Instead of highly reactive agents like methyl iodide, consider using dimethyl sulfate or methyl triflate under controlled conditions.
-
Control of Stoichiometry: Using a stoichiometric amount or a slight excess of the methylating agent can help reduce the likelihood of di-methylation.
-
Reaction Conditions: Lowering the reaction temperature and monitoring the reaction progress closely can help to stop the reaction once the desired mono-methylated product is formed.
-
Protecting Group Strategy: An alternative is to protect the amino group (e.g., as a Boc-carbamate), followed by methylation and subsequent deprotection.
Q4: What purification methods are recommended for this compound?
Purification can often be achieved through standard laboratory techniques. Column chromatography on silica gel is a common method to separate the desired product from the starting material, di-methylated byproduct, and any other impurities. The choice of eluent will depend on the polarity of the compounds, but mixtures of hexanes and ethyl acetate are often a good starting point. In some cases, crystallization or distillation under reduced pressure may also be effective.
Synthesis Workflow
Caption: Overall synthesis pathway from the starting material to the final product.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
Troubleshooting Workflow
Caption: A decision tree to diagnose and resolve common synthesis problems.
| Issue | Possible Cause | Suggested Solutions |
| Low Yield in Amination Step | Incomplete reaction due to insufficient temperature or pressure in the autoclave. | Ensure the autoclave is properly sealed and reaches the target temperature and pressure. Increase reaction time if necessary. |
| Poor quality of starting 2-chloro-6-(trifluoromethyl)pyridine. | Verify the purity of the starting material using analytical techniques like NMR or GC-MS. | |
| Low Yield in N-Methylation Step | Incomplete reaction. | Increase the amount of methylating agent or base. Increase reaction time or temperature, monitoring carefully for side product formation. |
| Product loss during workup or purification. | Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous workup to prevent the product from dissolving in the aqueous layer. | |
| Formation of Over-Methylated Byproducts | The methylating agent is too reactive or used in large excess. | Switch to a less reactive methylating agent (e.g., dimethyl sulfate instead of methyl iodide). Use a 1:1 stoichiometry of the amine to the methylating agent. |
| The reaction temperature is too high or the reaction time is too long. | Perform the reaction at a lower temperature and monitor its progress by TLC or GC-MS to stop it at the optimal time. | |
| Formation of Pyridinium Salt | Methylation of the pyridine ring nitrogen. | Use a less polar solvent. Consider a protecting group for the amino group to direct methylation. |
| Difficulty in Product Purification | Similar polarities of the product and byproducts. | Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization to separate the components, followed by removal of the derivatizing group. |
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-(trifluoromethyl)pyridine
This protocol is adapted from a general procedure for the synthesis of aminopyridines from halopyridines.[1]
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
28% Aqueous ammonia
-
Autoclave
-
Methylene chloride
-
Water
Procedure:
-
In a suitable autoclave, charge 2-chloro-6-(trifluoromethyl)pyridine and a significant excess of 28% aqueous ammonia.
-
Seal the autoclave and heat the mixture to 150-180°C. The internal pressure will increase significantly.
-
Maintain the reaction at this temperature for 10-24 hours with stirring.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the autoclave and transfer the reaction mixture to a separatory funnel.
-
The product may precipitate upon cooling. If so, filter the solid, wash with water, and dry.
-
If the product remains in solution, extract the aqueous phase with methylene chloride.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-6-(trifluoromethyl)pyridine.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: N-Methylation of 2-Amino-6-(trifluoromethyl)pyridine (Method A: Using Dimethyl Sulfate)
This protocol is a general method for the N-methylation of amines and may require optimization for this specific substrate.
Materials:
-
2-Amino-6-(trifluoromethyl)pyridine
-
Dimethyl sulfate (Caution: Highly toxic and carcinogenic)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-amino-6-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0°C and add dimethyl sulfate (1.05 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Step 2: N-Methylation of 2-Amino-6-(trifluoromethyl)pyridine (Method B: Using Methyl Iodide)
This is a more traditional method but carries a higher risk of over-methylation.
Materials:
-
2-Amino-6-(trifluoromethyl)pyridine
-
Methyl iodide (Caution: Toxic and volatile)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 2-amino-6-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous DMF or acetone, add a base such as potassium carbonate (2.0 equivalents) or sodium hydride (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of N-Methylation Conditions (Illustrative)
| Methylating Agent | Base | Solvent | Temperature | Typical Yield Range | Key Challenges |
| Methyl Iodide | K₂CO₃ / NaH | DMF / Acetone | Room Temp - 50°C | Variable | High risk of over-methylation (di-methylation and pyridinium salt formation). |
| Dimethyl Sulfate | NaH | THF | 0°C - Room Temp | Moderate to Good | Toxic reagent, requires careful handling. Potential for O-methylation if other nucleophilic groups are present. |
| Methyl Triflate | Non-nucleophilic base | Dichloromethane | Low Temperature | Good to Excellent | Expensive reagent. |
| Methanol / Catalyst | Various | Methanol | High Temperature | Good | Requires specific catalyst and higher temperatures. |
Note: The yields are illustrative and will depend on the specific reaction conditions and optimization.
References
Technical Support Center: Trifluoromethylpyridine Synthesis
Welcome to the Technical Support Center for trifluoromethylpyridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable guidance for challenges encountered during the synthesis of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trifluoromethylpyridines?
A1: The primary synthetic routes to trifluoromethylpyridines include:
-
Halogen Exchange (Halex) Reactions: This classic method typically involves the fluorination of a trichloromethylpyridine precursor using a fluorinating agent like HF or a metal fluoride. It is a robust method often used in industrial-scale synthesis.[1][2][3]
-
Direct C-H Trifluoromethylation: This modern approach introduces a trifluoromethyl group directly onto the pyridine ring. It often employs radical, electrophilic, or nucleophilic trifluoromethylating reagents.[4][5][6]
-
Cyclocondensation Reactions: This method involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[1][3]
Q2: I am observing low to no yield in my trifluoromethylation reaction. What are the likely causes?
A2: Low yields in trifluoromethylpyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[7][8] Key areas to investigate include:
-
Reagent Quality: Ensure the purity and dryness of your starting materials, reagents, and solvents. Many trifluoromethylation reagents are sensitive to moisture.[9]
-
Reaction Conditions: Suboptimal temperature, reaction time, or inert atmosphere can significantly impact the yield.[9]
-
Reagent Choice: The choice of trifluoromethylating agent (e.g., Togni's reagent, Umemoto's reagent, Ruppert-Prakash reagent) is critical and substrate-dependent.[10]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Poor regioselectivity is a common challenge in direct C-H trifluoromethylation of pyridines.[4][11] Strategies to enhance selectivity include:
-
Directing Groups: The presence of certain functional groups on the pyridine ring can direct the trifluoromethylation to a specific position.
-
Reaction Conditions: Fine-tuning the solvent, temperature, and catalyst can influence the regioselectivity.[10]
-
Pyridine Activation: Activation of the pyridine ring, for instance, through N-oxide formation or quaternization, can alter the electronic properties and favor trifluoromethylation at a specific position.[5][6]
Q4: I am having difficulty purifying my trifluoromethylpyridine product. What are some effective purification strategies?
A4: Purification of trifluoromethylpyridines can be challenging due to the potential for co-eluting byproducts and the volatility of some derivatives.[12] Common purification techniques include:
-
Column Chromatography: Silica gel chromatography is a standard method. A systematic screening of solvent systems using thin-layer chromatography (TLC) is recommended to achieve optimal separation.[12]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. It is crucial to select an appropriate solvent or solvent system.[13][14]
-
Distillation: For volatile liquid products, distillation can be an effective purification technique.[2]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Poor Reagent/Solvent Quality | Verify the purity of starting materials and reagents. Use freshly distilled or anhydrous solvents. Ensure trifluoromethylating reagents have not degraded.[9] |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. Some reactions require heating, while others may need cooling to prevent side reactions.[9] |
| Incorrect Reaction Time | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product decomposition.[9] |
| Inadequate Inert Atmosphere | For air- and moisture-sensitive reactions, ensure all glassware is properly dried and the reaction is conducted under a positive pressure of an inert gas (e.g., argon or nitrogen).[9] |
| Inefficient Stirring | Ensure vigorous stirring, especially for heterogeneous reaction mixtures. |
| Product Loss During Workup | Minimize transfers between glassware. Ensure complete extraction of the product from the aqueous phase. Thoroughly rinse any drying agents or filtration media.[8] |
Poor Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Multiple Reactive Sites | Introduce a directing group on the pyridine ring to favor substitution at a specific position. |
| Inappropriate Solvent | Screen a variety of solvents with different polarities and coordinating abilities.[10] |
| Suboptimal Trifluoromethylating Reagent | The choice of reagent (e.g., electrophilic vs. nucleophilic) can significantly influence regioselectivity. Consider trying a different class of trifluoromethylating agent.[4][10] |
| Unsuitable Catalyst/Additive | For catalyzed reactions, screen different catalysts and additives. The ligand on a metal catalyst can have a profound effect on regioselectivity. |
Quantitative Data Summary
The following tables provide a summary of representative yields for different trifluoromethylpyridine synthesis methods. Please note that yields are highly substrate-dependent and the conditions listed are starting points for optimization.
Table 1: Vapor-Phase Fluorination of Picolines [1][15][16]
| Substrate | Reaction Temperature (°C) | Product(s) | Yield (GC Peak Area %) |
| 3-Picoline | 335 (CFB), 320 (Empty Phase) | 3-Trifluoromethylpyridine | 86.4 |
| 2-Chloro-5-(trifluoromethyl)pyridine | 6.6 | ||
| 2-Picoline | 350 (CFB), 330 (Empty Phase) | 2-Trifluoromethylpyridine | 90.1 |
| 6-Chloro-2-(trifluoromethyl)pyridine | 3.2 | ||
| 4-Picoline | 350 (CFB), 330 (Empty Phase) | 4-Trifluoromethylpyridine | 85.2 |
| 2-Chloro-4-(trifluoromethyl)pyridine | 8.1 |
CFB: Catalyst Fluidized Bed
Table 2: Direct C-H Trifluoromethylation of Pyridine Derivatives
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Pyridine | TFA, Ag2CO3 | DMF, 100 °C, 12 h | 2-Trifluoromethylpyridine | 75 | [5][6] |
| Quinoline | Togni Reagent I, MePhSiH2, B(C6F5)3, DDQ | DCE, 65 °C then 0-25 °C | 3-Trifluoromethylquinoline | 76 | [4] |
| 2-Phenylpyridine | Umemoto Reagent, Pd(OAc)2, Cu(OAc)2 | DCE/TFA, 110 °C | 2-(2-Trifluoromethylphenyl)pyridine | Good | [17] |
| Pyridone | Langlois' Reagent | DMSO, 390 nm light, 24 h | 3-Trifluoromethylpyridone | 96 | [10] |
Experimental Protocols
Protocol 1: Trifluoromethylation of 2-Chloropyridine using Togni's Reagent (Illustrative)
Materials:
-
2-Chloropyridine
-
Togni's Reagent I
-
Copper(I) Iodide (CuI)
-
1,2-Dichloroethane (DCE), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-chloropyridine (1.0 mmol, 1.0 equiv.), Togni's Reagent I (1.2 mmol, 1.2 equiv.), and CuI (0.2 mmol, 0.2 equiv.).[18][19]
-
Stir the reaction mixture at 60 °C.[18]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired trifluoromethylated pyridine.
Visualizations
Troubleshooting Workflow for Low Yield in Trifluoromethylpyridine Synthesis
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. How To [chem.rochester.edu]
- 14. esisresearch.org [esisresearch.org]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 19. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
managing reaction byproducts in N-methylation reactions
Welcome to the technical support center for N-methylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction byproducts and optimizing reaction conditions. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve higher yields and purity in your N-methylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in N-methylation reactions?
A1: The most common byproducts depend on the methylating agent and substrate. Key byproducts include:
-
Over-methylation products: Formation of quaternary ammonium salts is a frequent issue, especially when using highly reactive methylating agents like methyl iodide or dimethyl sulfate.[1][2]
-
Formylated products: In reactions like the Eschweiler-Clarke methylation, which uses formic acid, N-formylation can occur as a side reaction, particularly at elevated temperatures.[3]
-
Unreacted starting material: Incomplete reactions can leave significant amounts of the primary or secondary amine starting material.[2]
-
Cyclized products: For certain substrates, intramolecular cyclization can occur. For instance, 2-phenylethylamines can undergo a Pictet-Spengler reaction with formaldehyde under acidic conditions to form tetrahydroisoquinoline derivatives.[3]
-
Stoichiometric byproducts: The reaction of the methylating agent itself generates byproducts that need to be removed during workup, such as iodide salts from methyl iodide or dimethylamine from phenyl trimethylammonium iodide.[4][5]
Q2: How does the choice of methylating agent affect byproduct formation?
A2: The choice of methylating agent is critical in controlling byproduct formation.
-
High Reactivity Agents (e.g., Methyl Iodide, Dimethyl Sulfate): These are strong alkylating agents that can lead to over-methylation, forming quaternary ammonium salts.[1][2][6] Their high reactivity can also lead to undesired side reactions with other functional groups in the molecule.
-
Reductive Amination Agents (e.g., Formaldehyde/Formic Acid - Eschweiler-Clarke): This method is known for selectively producing tertiary amines without the formation of quaternary ammonium salts.[2][7] However, it can lead to N-formylated byproducts.[3]
-
"Green" Methylating Agents (e.g., Dimethyl Carbonate - DMC): DMC is considered a more environmentally benign and selective methylating agent. It often results in higher yields of mono-methylated products with fewer byproducts, though it may require a catalyst and higher temperatures.[6][8][9]
-
Other Reagents: Trimethylanilinium hydroxide is useful for methylating nitrogen-containing heterocycles like barbiturates.[10]
Q3: What is the role of the base in controlling byproduct formation?
A3: The base plays a crucial role in deprotonating the amine, making it more nucleophilic. The choice and stoichiometry of the base can significantly impact the reaction outcome.
-
Strong Bases: Can lead to the deprotonation of multiple sites if available, potentially leading to a mixture of products. In the case of dihydroxyacetophenones, a strong base can deprotonate both hydroxyl groups, leading to di-methylation.[11]
-
Mild Bases (e.g., K₂CO₃, NaHCO₃): Are often preferred to control the reaction and prevent over-methylation or other side reactions.[11][12]
-
Stoichiometry: Insufficient base can result in incomplete deprotonation and unreacted starting material.[11] An excess of a strong base can promote side reactions.
Q4: How can I monitor the progress of the reaction to minimize byproducts?
A4: Monitoring the reaction is essential to stop it at the optimal time, maximizing the desired product and minimizing byproducts. Effective methods include:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting material and the formation of products and byproducts.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the reaction components, allowing for precise determination of the reaction endpoint.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Another powerful technique for monitoring complex reaction mixtures.
Troubleshooting Guides
This section provides solutions to common problems encountered during N-methylation reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Methylated Product | 1. Incomplete reaction due to insufficient heating or reaction time.[2] 2. Incorrect stoichiometry of reagents (amine, methylating agent, base).[2] 3. Product loss during workup and purification.[2] 4. Deactivation of catalyst (if applicable). | 1. Increase reaction temperature or prolong the reaction time. Monitor progress by TLC or GC-MS.[2] 2. Use a slight excess (1.1-1.5 equivalents) of the methylating agent and ensure at least one equivalent of base per amine group.[11] 3. Optimize the extraction and purification procedures. For water-soluble products, perform multiple extractions.[2] 4. Use fresh catalyst or ensure anhydrous conditions if the catalyst is moisture-sensitive. |
| Formation of Over-methylated Product (Quaternary Ammonium Salt) | 1. Use of a highly reactive methylating agent (e.g., methyl iodide, dimethyl sulfate).[1][2] 2. Excess of the methylating agent. 3. Prolonged reaction time or high temperature. | 1. Switch to a less reactive methylating agent like dimethyl carbonate or use the Eschweiler-Clarke conditions.[6][7] 2. Use a stoichiometric amount or only a slight excess of the methylating agent. 3. Monitor the reaction closely and stop it once the formation of the desired product is maximized.[11] |
| Presence of N-Formylated Byproduct | 1. Side reaction in Eschweiler-Clarke reaction, especially at high temperatures.[3] | 1. Optimize the reaction temperature, experimenting with a lower range (e.g., 80-100 °C).[3] |
| Formation of Cyclized Byproduct (e.g., Pictet-Spengler Reaction) | 1. Intramolecular cyclization of the substrate with formaldehyde under acidic conditions.[3] | 1. Modify reaction conditions by using a milder acid or carefully controlling the pH to disfavor the cyclization reaction.[3] 2. Consider an alternative methylation strategy that does not use formaldehyde and strong acid. |
| Significant Amount of Unreacted Starting Material | 1. Insufficient amount of methylating agent or base.[11] 2. Reaction time is too short or the temperature is too low.[2][11] 3. Poor quality of reagents. | 1. Ensure at least one equivalent of base and a slight excess of the methylating agent are used.[11] 2. Increase the reaction time and/or temperature.[2] 3. Use fresh, high-purity reagents. |
Experimental Protocols
Protocol 1: N,N-dimethylation of a Primary Amine using Eschweiler-Clarke Reaction
This protocol describes the N-methylation of a primary amine to the corresponding tertiary amine using formaldehyde and formic acid.
-
Reaction Setup: To a stirred solution of the primary amine (1.0 eq) in a suitable flask, add aqueous formaldehyde (37 wt. %, 2.2 eq).
-
Reagent Addition: Slowly add formic acid (98-100%, 2.2 eq) to the stirred mixture. The addition may be exothermic, so cooling might be necessary.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-18 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[3]
-
Workup:
-
Cool the mixture to room temperature.
-
Carefully basify the mixture with a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is >10.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
-
Purification: Purify the crude product by column chromatography or distillation to isolate the desired N,N-dimethylated amine.[3]
Protocol 2: Mono-N-methylation using Dimethyl Sulfate
This protocol is for the mono-N-methylation of a secondary amine. Caution: Dimethyl sulfate is toxic and carcinogenic and should be handled in a fume hood with appropriate personal protective equipment.[12]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the secondary amine (1.0 eq) and a mild base such as sodium bicarbonate (2.0 eq) in a suitable solvent like acetone.[12]
-
Reagent Addition: Add dimethyl sulfate (1.0-1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within several hours.[12]
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. WO1996008537A1 - Process for producing n-methylated organic pigments - Google Patents [patents.google.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. server.ccl.net [server.ccl.net]
stability of "N-Methyl-6-(trifluoromethyl)pyridin-2-amine" under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "N-Methyl-6-(trifluoromethyl)pyridin-2-amine". The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: Based on information for structurally related aminopyridines, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended. Avoid contact with strong oxidizing agents.
Q2: How stable is the trifluoromethyl group on the pyridine ring?
A2: The trifluoromethyl group is generally stable under many synthetic conditions. However, its strong electron-withdrawing nature makes the pyridine ring electron-deficient and thus more susceptible to nucleophilic attack.[1] Under harsh nucleophilic conditions, displacement of the trifluoromethyl group or other substituents on the ring could potentially occur.
Q3: Is this compound stable to acidic and basic conditions?
A3: While specific data for this compound is limited, general chemical principles for aminopyridines suggest the following:
-
Acidic Conditions: The pyridine nitrogen and the exocyclic amino group are basic and will be protonated in the presence of strong acids. This can affect the compound's solubility and reactivity. The protonated form is generally more stable against oxidation but may be less reactive in certain coupling reactions.
-
Basic Conditions: Strong bases can deprotonate the N-methylamino group, although this typically requires a very strong base. The primary concern under basic conditions, especially with heating, would be the potential for nucleophilic aromatic substitution, where a nucleophile could displace a leaving group or, in extreme cases, the trifluoromethyl group.
Q4: What are the potential challenges when using this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)?
A4: The 2-amino group, even when methylated, can pose challenges in palladium-catalyzed cross-coupling reactions. The nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[2] This can result in low or no conversion of starting materials. To mitigate this, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which can promote the desired catalytic cycle.[2]
Troubleshooting Guides
Issue 1: Low or No Yield in a Reaction
If you are experiencing low or no yield in a reaction involving this compound, consider the following troubleshooting steps.
Caption: A workflow for troubleshooting low-yield reactions.
Issue 2: Unexpected Side Product Formation
The formation of unexpected side products can indicate decomposition of the starting material or competing reaction pathways.
Caption: A logical approach to identifying and mitigating side product formation.
Data on Stability of Related Compounds
| Compound/Class | Condition | Observation | Reference |
| Trifluoromethylpyridines | High Temperature (>250 °C) | Can lead to decomposition. | [3] |
| Flupyrsulfuron-methyl-sodium (contains a trifluoromethylpyridine moiety) | In soil, water, and sediment | Susceptible to aromatic nucleophilic substitution and degrades quickly. | [1] |
| 2-Methyl-6-(trifluoromethyl)pyridin-3-amine | Normal Conditions | Stable. | [4] |
| 2-Methyl-6-(trifluoromethyl)pyridin-3-amine | Strong Oxidizing Agents | Incompatible. | [4] |
| 2-Pyridyl Boronates (in Suzuki-Miyaura reactions) | Protic conditions | Can undergo rapid protodeboronation. | [5] |
| 4-aminopyridine and 3,4-diaminopyridine (oral capsules) | 37 °C for 1 month | Excellent chemical stability with little to no loss of drug content. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability
This protocol provides a general method for evaluating the thermal stability of this compound.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of a high-boiling, inert solvent (e.g., diphenyl ether or a suitable deuterated solvent for in-situ NMR analysis).
-
Heating: Heat the vial in a temperature-controlled heating block or oil bath to the desired temperature (e.g., 100 °C, 150 °C, 200 °C).
-
Time Points: At specified time intervals (e.g., 1, 4, 8, 24 hours), remove an aliquot of the reaction mixture.
-
Analysis:
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the sample by HPLC or LC-MS to determine the percentage of the remaining starting material.
-
If using a deuterated solvent, NMR spectroscopy can be used to monitor the appearance of degradation products over time.
-
-
Data Interpretation: Plot the percentage of remaining starting material against time to determine the rate of decomposition at each temperature.
Protocol 2: General Procedure for Assessing pH Stability
This protocol outlines a method to assess the stability of the compound at different pH values.
-
Buffer Preparation: Prepare a series of aqueous buffers at various pH levels (e.g., pH 2, 4, 7, 9, 12).
-
Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Sample Incubation: In separate vials, add a small volume of the stock solution to each buffer to achieve a final desired concentration. Ensure the volume of the organic solvent is low to minimize its effect on the pH.
-
Incubation: Incubate the samples at a constant temperature (e.g., room temperature or an elevated temperature like 50 °C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each vial.
-
Analysis: Analyze the aliquots by a validated stability-indicating HPLC method to quantify the amount of this compound remaining.
-
Data Analysis: Determine the degradation rate at each pH value.
Disclaimer: The information provided is based on available data for structurally related compounds and general chemical principles. It is intended as a guide for troubleshooting and further investigation. Specific experimental results may vary. Always perform a thorough literature search and risk assessment before conducting any new experiment.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. AGU Fall Meeting 2020 [agu.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-methylated Pyridinamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-methylated pyridinamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of N-methylated pyridinamines?
A1: Common impurities can include unreacted starting pyridinamine, the methylating agent (e.g., methyl iodide), and potential byproducts. Byproducts can arise from over-methylation (formation of di-methylated species if a primary amine is present), or methylation at different positions on the pyridine ring, especially in diaminopyridines. The position of methylation can be solvent-dependent.[1] Additionally, degradation of solvents or reagents can introduce impurities.
Q2: My purified N-methylated pyridinamine is colored, even after column chromatography. What could be the cause?
A2: Discoloration, often appearing as yellow or brown hues, can be due to trace impurities or degradation products. While chromatography is effective, some impurities may co-elute. Consider treating the pre-purified material with activated carbon or performing a recrystallization to remove color-causing impurities.
Q3: I'm having trouble with my N-methylated pyridinamine "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" typically occurs when the compound is too soluble in the chosen solvent or the solution is too concentrated. To address this, try using a less polar solvent or a solvent mixture. Adding a non-polar "anti-solvent" (like hexanes or heptane) dropwise to a solution of your compound in a more polar solvent (like ethyl acetate or acetone) can induce crystallization.[2] Slow cooling of the solution is also crucial.
Q4: What are the best general techniques for purifying N-methylated pyridinamines?
A4: The most common and effective purification techniques are column chromatography and recrystallization. Column chromatography is excellent for separating the desired product from starting materials and byproducts with different polarities. Recrystallization is a powerful technique for obtaining highly pure crystalline material, especially for salts like N-methylated pyridinium iodides.
Q5: Are N-methylated pyridinamines stable during purification?
A5: N-methyl pyridinium compounds generally exhibit good stability and are somewhat resistant to acid-catalyzed hydrolysis. However, stability can be compound-specific and may be affected by factors like pH and temperature. It is always advisable to handle the compounds at the lowest practical temperatures and avoid unnecessarily harsh acidic or basic conditions during workup and purification.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Starting Material | Inappropriate solvent system polarity. | - Use a less polar solvent system to increase the retention of the more polar N-methylated product on the silica gel. - A common starting point is a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[3] - Perform Thin Layer Chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before running the column. |
| Product Elutes Too Quickly (Low Retention) | The mobile phase is too polar. | - Decrease the proportion of the polar solvent in your mobile phase. For example, if you are using 50% ethyl acetate in hexanes, try reducing it to 20-30%. |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. A gradient elution, where the proportion of the polar solvent is increased over time, can be very effective. - For highly polar N-methylated pyridinium salts, you may need to add a small percentage of methanol to your mobile phase to elute the compound. |
| Tailing of Spots on TLC and Peaks in Column | The compound is interacting too strongly with the stationary phase. | - Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to the mobile phase to neutralize acidic sites on the silica gel. |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound Does Not Dissolve in the Hot Solvent | The solvent is not polar enough. | - Choose a more polar solvent. For N-methylated pyridinamines, which are generally more polar than their unmethylated precursors, solvents like ethanol, methanol, or acetone might be effective.[2] |
| Compound "Oils Out" on Cooling | The solution is supersaturated, or the compound is too soluble in the solvent even at low temperatures. | - Use a two-solvent system. Dissolve the compound in a minimum amount of a good solvent (e.g., methanol or dichloromethane) and then slowly add a poor solvent (e.g., diethyl ether or hexanes) until the solution becomes slightly cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.[3] |
| No Crystals Form Upon Cooling | The solution is not saturated enough, or crystallization is slow to initiate. | - Concentrate the solution by slowly evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. - Add a seed crystal of the pure compound if available. |
| Impure Crystals are Obtained | The cooling process was too rapid, trapping impurities. | - Ensure the solution cools down slowly to allow for the formation of a well-ordered crystal lattice. Consider insulating the flask to slow the cooling rate. |
Experimental Protocols
Protocol 1: Purification of an N-methylated Pyridinamine by Column Chromatography
This protocol provides a general procedure for the purification of a moderately polar N-methylated pyridinamine from its less polar unreacted pyridinamine precursor.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel.
2. Loading the Sample:
-
Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
3. Elution:
-
Start eluting with a low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexanes:ethyl acetate) to elute the compounds.
-
Collect fractions in test tubes.
4. Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified N-methylated pyridinamine.
Protocol 2: Recrystallization of an N-methylated Pyridinamine Iodide Salt
This protocol describes a general procedure for the purification of a solid N-methylated pyridinamine iodide salt.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude salt in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, methanol, isopropanol, or mixtures like ethanol/water.[2][3]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
3. Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated carbon and briefly heat the solution.
-
Hot filter the solution through a fluted filter paper to remove the carbon.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical N-methylation of 2-Aminopyridine
| Purification Method | Starting Material Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Column Chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) | 65% | 95-98% | 70-80% | Good for removing baseline impurities and unreacted starting material. |
| Recrystallization (Ethanol/Water) | 65% | >99% | 50-60% | Effective for achieving high purity, but may result in lower yield due to solubility losses. |
| Combined Method (Column followed by Recrystallization) | 65% | >99.5% | 40-50% | Provides the highest purity, ideal for analytical standards or final drug products. |
Note: The data presented in this table is illustrative and will vary depending on the specific N-methylated pyridinamine and reaction conditions.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of N-Methyl-6-(trifluoromethyl)pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-Methyl-6-(trifluoromethyl)pyridin-2-amine, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound at scale?
A1: The most common and scalable approach involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-6-(trifluoromethyl)pyridine with methylamine. This is often the preferred route for industrial production due to the availability of starting materials.
-
N-methylation of 2-Amino-6-(trifluoromethyl)pyridine: This involves the methylation of the parent amine, which can be a viable alternative if 2-amino-6-(trifluoromethyl)pyridine is a readily available starting material.
Q2: What are the primary challenges when scaling up the N-methylation of 2-Amino-6-(trifluoromethyl)pyridine?
A2: The primary challenge is often the reduced nucleophilicity of the amino group. The potent electron-withdrawing effect of the trifluoromethyl group deactivates the pyridine ring and the exocyclic amino group, making it a weaker nucleophile. This can lead to sluggish or incomplete reactions. Careful selection of the methylating agent and reaction conditions is crucial for a successful scale-up.
Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A3: Yes, several safety precautions are critical:
-
Methylating Agents: Many methylating agents (e.g., methyl iodide, dimethyl sulfate) are toxic and carcinogenic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood or a closed system.
-
Exothermic Reactions: The N-methylation reaction can be exothermic. When scaling up, ensure adequate cooling and temperature monitoring to control the reaction rate and prevent thermal runaways.
-
Pressure Build-up: If using volatile reagents or solvents, be aware of potential pressure build-up, especially when heating the reaction. Use pressure-rated reactors and ensure proper venting.
Q4: How can I minimize the formation of the N,N-dimethylated byproduct?
A4: Over-methylation to form the N,N-dimethylpyridin-2-amine is a common side reaction. To minimize this:
-
Stoichiometry: Use a controlled stoichiometry of the methylating agent, typically 1.0 to 1.2 equivalents.
-
Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Control: Running the reaction at a lower temperature can favor mono-methylation.
Q5: What are the recommended purification methods for this compound at a larger scale?
A5: For large-scale purification, consider the following:
-
Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method.
-
Distillation: If the product is a liquid or has a suitable boiling point, distillation under reduced pressure can be effective.
-
Column Chromatography: While standard silica gel chromatography can be used, for larger quantities, it can be resource-intensive. Consider using automated flash chromatography systems with larger columns or alternative stationary phases like alumina if the compound is sensitive to acidic silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reactivity of the amine due to the electron-withdrawing CF3 group.2. Inactive or degraded reagents.3. Inadequate reaction temperature. | 1. Use a stronger methylating agent (e.g., methyl triflate).2. Employ a stronger, non-nucleophilic base (e.g., NaH, LHMDS) to deprotonate the amine.3. Ensure all reagents are fresh and anhydrous.4. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Multiple Products | 1. Over-methylation to N,N-dimethylated product.2. Side reactions involving the pyridine ring.3. Impurities in starting materials. | 1. Reduce the equivalents of the methylating agent.2. Add the methylating agent portion-wise or via syringe pump.3. Lower the reaction temperature.4. Analyze starting materials for purity before starting the reaction. |
| Difficult Purification | 1. Product co-eluting with starting material or byproducts.2. Product degradation on silica gel. | 1. Optimize the solvent system for column chromatography; a gradient elution may be necessary.2. Consider an alternative purification method like crystallization or distillation.3. For column chromatography, use deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina. |
| Poor Yield After Scale-Up | 1. Inefficient heat transfer in a larger reactor.2. Inadequate mixing.3. Changes in reaction kinetics at a larger scale. | 1. Ensure the reactor has sufficient cooling/heating capacity.2. Use an appropriate overhead stirrer to ensure homogenous mixing.3. Perform a pilot scale-up run to identify any scale-dependent issues before proceeding to a large-scale reaction. |
Experimental Protocols
Protocol 1: N-methylation of 2-Amino-6-(trifluoromethyl)pyridine
This protocol is a representative procedure for the N-methylation of 2-amino-6-(trifluoromethyl)pyridine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Equivalents |
| 2-Amino-6-(trifluoromethyl)pyridine | 162.11 | 10.0 g | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.7 g | 1.1 |
| Methyl Iodide | 141.94 | 9.6 g (4.2 mL) | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
Procedure:
-
Preparation: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add 2-amino-6-(trifluoromethyl)pyridine (10.0 g).
-
Inert Atmosphere: Purge the flask with dry nitrogen.
-
Solvent Addition: Add anhydrous THF (150 mL) and stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 2.7 g) portion-wise over 20-30 minutes. Allow the mixture to stir at 0 °C for 30 minutes.
-
Methylation: Dissolve methyl iodide (9.6 g) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the methyl iodide solution dropwise to the reaction mixture at 0 °C over 1 hour.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by crystallization.
Visualizations
Caption: Experimental workflow for the N-methylation of 2-amino-6-(trifluoromethyl)pyridine.
Technical Support Center: Synthesis of N-Methyl-6-(trifluoromethyl)pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-6-(trifluoromethyl)pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and versatile approach involves a two-step synthesis:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling of 2-halo-6-(trifluoromethyl)pyridine (typically chloro or bromo) with a suitable amine source.
-
N-Methylation: The subsequent methylation of the resulting 6-(trifluoromethyl)pyridin-2-amine.
Alternatively, a direct Buchwald-Hartwig amination using methylamine can be employed, though challenges with the volatility of methylamine and potential for over-methylation exist.
Q2: How do I select the appropriate catalyst system for the Buchwald-Hartwig amination step?
A2: Catalyst selection is critical for a successful reaction. The system comprises a palladium precursor and a phosphine ligand. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle.[1] The choice of ligand can significantly impact reaction efficiency and substrate scope.
Q3: What are the common challenges encountered during the N-methylation step?
A3: Traditional N-methylation methods often use toxic and hazardous reagents like iodomethane or methyl sulfate. Modern, greener alternatives such as methanol or formic acid are increasingly used but require specific catalytic systems, often based on ruthenium or iridium.[2][3] Key challenges include achieving selective mono-methylation and avoiding di-methylation, which can be controlled by careful tuning of reaction conditions.
Q4: Can I use aqueous ammonia in the initial amination step?
A4: Yes, recent advancements in ligand development have enabled the use of aqueous ammonia in palladium-catalyzed amination of aryl halides, providing a direct route to primary arylamines.[4]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion in Buchwald-Hartwig amination | Inactive catalyst | Ensure the palladium precursor and ligand are of high quality and handled under an inert atmosphere to prevent degradation. |
| Inappropriate ligand selection | For electron-deficient pyridines, consider using bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or BrettPhos.[1] | |
| Incorrect base | The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or Cs2CO3 are commonly used. The base's strength and solubility can affect the reaction rate. | |
| Low reaction temperature | While some modern catalyst systems operate at room temperature, many require elevated temperatures (80-110 °C) to proceed efficiently. | |
| Formation of side products (e.g., hydrodehalogenation) | Beta-hydride elimination | This side reaction can compete with reductive elimination.[5] Using a more sterically hindered ligand can sometimes suppress this pathway. |
| Catalyst poisoning | Ensure starting materials and solvents are free from impurities that could poison the palladium catalyst.[6] | |
| Over-methylation during the N-methylation step | Reaction conditions favor di-methylation | When using methanol as a methylating agent, selectivity can be controlled by adjusting the catalyst loading and solvent. Lower catalyst loading in a mixed solvent system (e.g., mesitylene/methanol) can favor mono-methylation.[3] |
| Poor yield in N-methylation with methanol | Inefficient catalyst system | Ruthenium complexes, such as (DPEPhos)RuCl2(PPh3), have shown good performance for N-methylation of amines with methanol under weakly basic conditions.[2] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-6-(trifluoromethyl)pyridine with an Ammonia Equivalent
This protocol is adapted from methodologies for palladium-catalyzed amination of aryl halides.[4]
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ammonia source (e.g., aqueous ammonia, or an ammonia equivalent like lithium bis(trimethylsilyl)amide)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)2 (1-2 mol%) and XPhos (2-4 mol%).
-
Add anhydrous toluene to dissolve the catalyst components.
-
Add 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq).
-
Add the ammonia source (1.2-1.5 eq).
-
Add NaOtBu (1.5-2.0 eq).
-
Seal the flask and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Methylation of 6-(Trifluoromethyl)pyridin-2-amine using Methanol
This protocol is based on ruthenium-catalyzed N-methylation of amines.[2]
Materials:
-
6-(Trifluoromethyl)pyridin-2-amine
-
(DPEPhos)RuCl2(PPh3) catalyst
-
Cesium carbonate (Cs2CO3)
-
Methanol (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a sealed tube under an inert atmosphere, combine 6-(Trifluoromethyl)pyridin-2-amine (1.0 eq), (DPEPhos)RuCl2(PPh3) (0.5 mol%), and Cs2CO3 (0.5 eq).
-
Add anhydrous methanol as both the solvent and methylating agent.
-
Seal the tube and heat the mixture to the desired temperature (typically 100-130 °C) with stirring for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
Catalyst and Ligand Selection Data
| Catalyst System | Substrate Scope | Typical Conditions | Reference |
| Pd(OAc)2 / XPhos | Broad, including heteroaryl chlorides | 80-110 °C, NaOtBu, Toluene | [1] |
| Pd2(dba)3 / BrettPhos | Primary amines | Room temp to 100 °C, NaOtBu, THF or Toluene | [6] |
| (DPEPhos)RuCl2(PPh3) | N-methylation with methanol | 130 °C, Cs2CO3, Methanol | [2] |
| Ir/ZnO | N-methylation with methanol (additive-free) | 120-150 °C, Methanol | [3] |
Visualized Workflows
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Catalyst selection decision tree.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Additive-free N-methylation of amines with methanol over supported iridium catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of N-Methyl-6-(trifluoromethyl)pyridin-2-amine and 2-amino-6-(trifluoromethyl)pyridine in Biological Systems: An Overview
A critical review of available scientific literature reveals a notable absence of direct comparative studies on the bioactivity of N-Methyl-6-(trifluoromethyl)pyridin-2-amine and 2-amino-6-(trifluoromethyl)pyridine. These compounds are predominantly documented as versatile chemical intermediates, playing a crucial role as building blocks in the synthesis of more complex molecules with therapeutic potential. While the trifluoromethylpyridine scaffold is a recognized pharmacophore in medicinal chemistry, imparting properties such as enhanced metabolic stability and target affinity, the intrinsic biological activities of these specific amino-pyridines have not been extensively characterized or compared.
Physicochemical Properties
A fundamental understanding of the physicochemical differences between these two molecules can offer insights into their potential behavior in biological systems. The primary structural difference is the presence of a methyl group on the amino moiety of this compound.
| Property | This compound | 2-amino-6-(trifluoromethyl)pyridine |
| Molecular Formula | C₇H₇F₃N₂ | C₆H₅F₃N₂ |
| Molecular Weight | 176.14 g/mol | 162.11 g/mol |
| LogP (Predicted) | ~1.8-2.2 | ~1.3-1.7 |
| pKa (Predicted) | ~2.5-3.5 | ~2.0-3.0 |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
Note: LogP and pKa values are estimations from computational models and can vary between different prediction software.
The addition of a methyl group in this compound is predicted to increase its lipophilicity (LogP) compared to 2-amino-6-(trifluoromethyl)pyridine. This seemingly minor structural change can have significant implications for a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The primary amine in 2-amino-6-(trifluoromethyl)pyridine offers two hydrogen bond donors, whereas the secondary amine in the N-methylated counterpart has only one. This difference can influence how each molecule interacts with biological targets, such as enzymes or receptors.
Known Roles in Medicinal Chemistry
Both compounds are frequently cited in the patent and scientific literature as key starting materials for the synthesis of a wide array of biologically active agents.
2-amino-6-(trifluoromethyl)pyridine has been extensively used in the development of:
-
Kinase Inhibitors: This scaffold is a common feature in molecules designed to target various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
-
Agrochemicals: The trifluoromethylpyridine moiety is also present in some pesticides and herbicides.
This compound , while also used as a synthetic intermediate, appears less frequently in the surveyed literature. Its application is often in the context of structure-activity relationship (SAR) studies, where researchers explore the impact of N-alkylation on the potency and selectivity of a lead compound.
Hypothetical Signaling Pathway Interaction
While no specific signaling pathways have been definitively associated with either of these two molecules directly, we can visualize a general workflow for how such small molecules are typically evaluated for their effects on a hypothetical signaling cascade.
Caption: A generalized signaling pathway illustrating potential points of interaction for a test compound.
Experimental Workflow for Bioactivity Screening
To definitively compare the bioactivity of these two compounds, a systematic experimental approach would be required. The following workflow outlines a typical screening process.
Caption: A standard workflow for the initial screening and comparison of chemical compounds.
Conclusion
Comparative Analysis of Potential Biological Targets for N-Methyl-6-(trifluoromethyl)pyridin-2-amine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
"N-Methyl-6-(trifluoromethyl)pyridin-2-amine" belongs to a class of chemical structures, the trifluoromethylpyridines, that are prevalent in both pharmaceuticals and agrochemicals. While the specific biological target of this particular molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds known to interact with a range of important biological targets. This guide provides a comparative analysis of three potential biological targets for which compounds structurally related to "this compound" have shown inhibitory activity: Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR), Mycobacterial Membrane protein Large 3 (MmpL3), and Lysyl Oxidase-Like 2 (LOXL2). This document is intended to serve as a resource for researchers and drug development professionals in hypothesis generation and experimental design for the biological target identification of novel compounds containing the trifluoromethylpyridine scaffold.
Potential Biological Target 1: PI3K/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. Several inhibitors containing a trifluoromethylpyridine moiety have been developed to target components of this pathway.
Comparative Inhibitor Data
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| PQR309 | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | 297, 725, 335, 380, 246 | Biochemical Kinase Assay | [1] |
| PF-04691502 | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | 1.6, 2.1, 1.6, 0.4, 16 | Biochemical Kinase Assay | [2] |
| PI3K/mTOR Inhibitor-2 | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | 3.4, 34, 16, 1, 4.7 | Biochemical Kinase Assay | [3] |
Signaling Pathway Diagram
Experimental Protocol: Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a general procedure for a TR-FRET-based biochemical assay to determine the potency of a test compound against PI3K isoforms and mTOR.
Materials:
-
Purified recombinant PI3K and mTOR enzymes
-
PIP2 substrate
-
ATP
-
Biotinylated-PIP3 tracer
-
Europium-labeled anti-GST antibody (or other appropriate tag)
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound ("this compound" or alternatives)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the PI3K or mTOR enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: a mixture of biotinylated-PIP3 tracer, Europium-labeled antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature, protected from light, to allow for the detection reagents to bind.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
-
Calculate the TR-FRET ratio and determine IC50 values by fitting the data to a dose-response curve.
Experimental Workflow Diagram
Potential Biological Target 2: Mycobacterial Membrane protein Large 3 (MmpL3)
MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 is a validated strategy for the development of new anti-tuberculosis drugs. Pyridine-based compounds have been identified as inhibitors of MmpL3.[4][5]
Comparative Inhibitor Data
| Compound | Target Organism | MIC (µg/mL) | Assay Type | Reference |
| Compound 62 (Pyridine-2-methylamine derivative) | M. tuberculosis H37Rv | 0.016 | Microplate Alamar Blue Assay | [5] |
| SQ109 | M. tuberculosis H37Rv | 0.16 | Microplate Alamar Blue Assay | [4] |
| AU1235 | M. tuberculosis H37Rv | 0.012 | Microplate Alamar Blue Assay | [4] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test compound
-
96-well microplates
-
Alamar Blue reagent
-
Resazurin
-
Biosafety Level 3 (BSL-3) facility and equipment
Procedure:
-
Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.
-
Prepare serial dilutions of the test compound in 7H9 broth directly in the 96-well plates.
-
Adjust the bacterial culture to a specific optical density (e.g., McFarland standard 0.5) and dilute to achieve a final inoculum of approximately 5 x 10^4 CFU/well.
-
Add the bacterial inoculum to each well containing the test compound dilutions. Include positive (no drug) and negative (no bacteria) controls.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add a mixture of Alamar Blue reagent and Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Experimental Workflow Diagram
Potential Biological Target 3: Lysyl Oxidase-Like 2 (LOXL2)
LOXL2 is a copper-dependent amine oxidase that plays a key role in the cross-linking of collagen and elastin in the extracellular matrix. Its upregulation is associated with fibrosis and cancer progression, making it an attractive therapeutic target. A number of pyridine derivatives have been identified as LOXL2 inhibitors.[6][7]
Comparative Inhibitor Data
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| PAT-1251 | LOXL2 | <10 | Amplex Red Assay | [6] |
| (2-chloropyridin-4-yl)methanamine | LOXL2 | 126 | Amplex Red Assay | [7] |
| PXS-S2A | LOXL2 | ~40 | Amplex Red Assay | [8] |
Experimental Protocol: LOXL2 Inhibition Assay (Amplex Red)
This protocol describes a fluorometric assay to measure the inhibition of LOXL2 activity by monitoring the production of hydrogen peroxide.
Materials:
-
Recombinant human LOXL2 enzyme
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
1,5-diaminopentane (DAP) or another suitable substrate
-
Assay Buffer (e.g., 50 mM sodium borate, pH 8.2)
-
Test compound
-
Black 96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
In the wells of a black 96-well plate, add the assay buffer, HRP, and the test compound dilutions.
-
Add the LOXL2 enzyme to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Prepare a substrate solution containing Amplex Red and DAP in assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation 530-560 nm, emission 590 nm) kinetically over a period of 30-60 minutes.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
Conclusion
The trifluoromethylpyridine scaffold is a versatile starting point for the development of inhibitors against diverse biological targets. This guide has presented a comparative overview of three such targets—PI3K/mTOR, MmpL3, and LOXL2—for which structurally related compounds have demonstrated activity. The provided data tables, signaling pathway and workflow diagrams, and detailed experimental protocols offer a framework for researchers to initiate the biological target identification and characterization of "this compound" and other novel compounds sharing this chemical motif. A systematic screening approach against these and other potential targets will be crucial in elucidating the specific mechanism of action and therapeutic potential of this class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
A Comparative Spectroscopic Analysis of N-Methyl-6-(trifluoromethyl)pyridin-2-amine and Related Analogues
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Characterization of Trifluoromethylated Pyridin-2-amines
In the landscape of pharmaceutical and agrochemical research, the incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a well-established strategy for modulating a molecule's physicochemical and biological properties. This guide provides a comparative analysis of the spectroscopic data for N-Methyl-6-(trifluoromethyl)pyridin-2-amine and its structural analogues. Due to the limited availability of experimental data for the target compound, this guide leverages data from closely related trifluoromethyl- and methyl-substituted pyridin-2-amines to predict and understand its spectroscopic characteristics.
This guide will focus on the comparison of the following compounds:
-
Target Compound (Predicted Data): this compound
-
Analog 1 (Experimental and Predicted Data): 2-Amino-6-(trifluoromethyl)pyridine
-
Analog 2 (Experimental Data): 2-Amino-6-methylpyridine
By comparing the experimental data of the non-fluorinated analog with the available and predicted data for the trifluoromethylated counterparts, researchers can gain valuable insights into the influence of the -CF3 group on the spectral features.
Data Presentation: A Comparative Overview
The following tables summarize the available and predicted spectroscopic data for the target compound and its analogues.
Table 1: Physical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Mass Spec Fragments (m/z) |
| This compound | C₇H₇F₃N₂ | 176.14 | Not available | Predicted: 176 (M+), 157, 107, 69 |
| 2-Amino-6-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | 162.11 | [1][2][3] 85-89 | [2] Predicted: 162 (M+), 143, 93, 69 |
| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | 41-44 | 108 (M+), 93, 80, 65, 53 |
Table 2: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Assignment |
| This compound | CDCl₃ | Predicted: 7.6 (d, H-4), 6.8 (d, H-5), 6.5 (d, H-3), 5.0 (br s, NH), 3.0 (s, N-CH₃) |
| 2-Amino-6-(trifluoromethyl)pyridine | CDCl₃ | Predicted: 7.5 (t, H-4), 6.8 (d, H-5), 6.4 (d, H-3), 4.8 (br s, NH₂) |
| 2-Amino-6-methylpyridine | CDCl₃ | 7.29 (t, H-4), 6.48 (d, H-5), 6.28 (d, H-3), 4.6 (br s, NH₂), 2.36 (s, C-CH₃) |
Table 3: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm, Assignment |
| This compound | CDCl₃ | Predicted: 159 (C2), 148 (q, C6), 139 (C4), 123 (q, CF₃), 110 (C5), 105 (C3), 30 (N-CH₃) |
| 2-Amino-6-(trifluoromethyl)pyridine | CDCl₃ | Predicted: 158 (C2), 147 (q, C6), 139 (C4), 123 (q, CF₃), 111 (C5), 108 (C3) |
| 2-Amino-6-methylpyridine | CDCl₃ | 158.3 (C2), 157.1 (C6), 137.8 (C4), 113.1 (C5), 104.9 (C3), 24.2 (CH₃) |
Table 4: IR Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | Predicted: 3400-3450, 1610-1630, 1580, 1300-1100, 700-800 | N-H stretch, C=N stretch, C=C stretch, C-F stretch, C-H bend |
| 2-Amino-6-(trifluoromethyl)pyridine | Predicted: 3400-3500 (asym), 3300-3400 (sym), 1620-1640, 1580, 1300-1100, 700-800 | N-H stretch, C=N stretch, C=C stretch, C-F stretch, C-H bend |
| 2-Amino-6-methylpyridine | 3440, 3310, 1625, 1580, 1470, 1320, 800 | N-H stretch, C=N stretch, C=C stretch, C-H bend, C-N stretch, C-H bend |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 s.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-10 s.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Pulse Program: Standard single-pulse sequence, proton-decoupled.
-
Reference: CFCl₃ as an external or internal standard (δ = 0.00 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.
-
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan a suitable m/z range (e.g., 40-400 amu).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel pyridin-2-amine derivative.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound by comparing it with its close analogues. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.
References
Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for N-Methyl-6-(trifluoromethyl)pyridin-2-amine
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. This guide provides a comprehensive comparison of single-crystal X-ray crystallography with alternative techniques for the structural validation of N-Methyl-6-(trifluoromethyl)pyridin-2-amine, a key building block in pharmaceutical development.
Single-crystal X-ray diffraction (scXRD) remains the definitive method for elucidating the atomic arrangement in a crystalline solid, providing unequivocal proof of a compound's structure.[1] This technique offers a high-resolution snapshot of the molecule, revealing critical details about bond lengths, bond angles, and stereochemistry. While scXRD is considered the "gold standard," emerging techniques such as three-dimensional electron diffraction (3DED) and crystal structure prediction (CSP) coupled with powder X-ray diffraction (PXRD) are expanding the crystallographer's toolkit, particularly when suitable single crystals are challenging to obtain.[1][2]
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structure validation depends on several factors, including the nature of the sample, the level of detail required, and the available instrumentation. The following table compares key aspects of scXRD with prominent alternative methods.
| Feature | Single-Crystal X-ray Diffraction (scXRD) | Three-Dimensional Electron Diffraction (3DED) | Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Requirement | Single crystal (typically > 10 µm) | Microcrystalline powder (ideal crystal size ~0.5 µm)[1] | Crystalline powder | Solution or solid state |
| Information Obtained | Absolute 3D atomic coordinates, bond lengths, bond angles, crystal packing | Absolute 3D atomic coordinates, bond lengths, bond angles | Unit cell parameters, crystal packing (structure solved via computational prediction and refinement)[1][2] | Connectivity, relative stereochemistry, solution conformation |
| Resolution | Atomic resolution (< 1 Å) | Near-atomic resolution | Lower resolution than scXRD or 3DED | Indirect structural information |
| Key Advantage | Unambiguous structure determination.[1] | Ability to analyze extremely small crystals.[1] | Does not require single crystals.[2] | Provides information about the molecule's structure and dynamics in solution. |
| Limitations | Requires high-quality single crystals, which can be difficult to grow. | Can be affected by dynamical scattering effects.[1] | Relies on the accuracy of computational models; may not be suitable for highly complex or disordered structures.[1][2] | Does not provide absolute solid-state structure or packing information. |
Hypothetical Crystallographic Data for a Substituted Aminopyridine
While a public crystal structure for this compound is not available, the following table presents representative crystallographic data based on published structures of similar substituted aminopyridine compounds.[3][4][5][6][7] This data illustrates the type of detailed information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Representative Value |
| Crystal System | Orthorhombic[7] |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 14.54 Å, b = 5.82 Å, c = 23.05 Å[7] |
| Volume (ų) | 1950.5[7] |
| Calculated Density (g/cm³) | 1.35 |
| Bond Length (C-N) pyridine | 1.34 - 1.39 Å |
| Bond Length (C-N) amine | 1.36 - 1.42 Å |
| Bond Angle (C-N-C) pyridine | 117 - 122° |
| Dihedral Angle (between rings) | Can vary significantly based on substitution[7] |
| R-factor | < 0.06[7] |
Experimental Workflow and Protocols
The process of validating a chemical structure by single-crystal X-ray crystallography involves several key steps, from sample preparation to data analysis.
Figure 1. A generalized workflow for the structural validation of a small molecule using single-crystal X-ray crystallography.
Detailed Experimental Protocol
-
Synthesis and Purification: this compound is synthesized according to established laboratory procedures. The crude product is purified to >98% purity, as confirmed by techniques such as NMR and HPLC, to remove impurities that may hinder crystallization.
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution. A variety of solvents and solvent combinations (e.g., methanol, ethanol, ethyl acetate, hexane) are screened to find optimal conditions for crystal growth.
-
Crystal Selection and Mounting: A suitable single crystal (typically with dimensions of 0.1 - 0.5 mm) is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryo-loop and cryo-protectant if data is to be collected at low temperatures.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (e.g., 173 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).[7] The diffractometer rotates the crystal while exposing it to the X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors. This includes integration of the reflection intensities and scaling of the data.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting structural model is then refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern.
-
Validation and Analysis: The final refined structure is validated using established crystallographic metrics. The results are typically presented in a Crystallographic Information File (CIF), which contains all the necessary information to describe the crystal structure.
References
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. N-(Pyridin-2-ylmethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of N-Methyl-6-(trifluoromethyl)pyridin-2-amine in Cross-Coupling Reactions: A Guide for Researchers
This guide provides a comparative analysis of the reactivity of N-Methyl-6-(trifluoromethyl)pyridin-2-amine in common cross-coupling reactions, an essential process in modern medicinal chemistry and materials science. Its performance is compared with other structurally related 2-aminopyridines, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the synthetic utility of this versatile building block.
Introduction
This compound is a valuable intermediate in the synthesis of complex organic molecules due to the presence of three key features: a nucleophilic secondary amine, a trifluoromethyl group which can modulate physicochemical properties, and a pyridine ring which is a common scaffold in pharmaceuticals. Its reactivity in cross-coupling reactions is of significant interest for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. This guide focuses on its performance in Buchwald-Hartwig and Suzuki cross-coupling reactions, providing a comparative perspective.
Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The reactivity of the N-H bond in this compound is influenced by the electronic properties of the trifluoromethyl group and the pyridine nitrogen. Below is a comparison of its performance with other 2-aminopyridines.
Data Comparison
TABLE 1: Comparison of Buchwald-Hartwig C-N Coupling of 2-Aminopyridines
| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| This compound | 1-bromo-4-chlorobenzene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 85 |
| 2-Aminopyridine | 1-chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ / MorDalPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 83 |
| 2-Amino-6-methylpyridine | 4-bromotoluene | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | 92 |
| Morpholine (for comparison) | 3-bromo-2-aminopyridine | RuPhos Precatalyst | LiHMDS | Dioxane | 80 | 16 | 95 |
Analysis: this compound demonstrates good reactivity in Buchwald-Hartwig coupling, affording a high yield. The electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the amine compared to an unsubstituted or alkyl-substituted aminopyridine, potentially requiring slightly more forcing conditions. However, it remains an effective coupling partner. The use of specialized ligands like Xantphos is often crucial for achieving high efficiency.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), cesium carbonate (Cs₂CO₃, 1.4 mmol), and the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol) and ligand (e.g., Xantphos, 0.1 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-aminopyridine.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Suzuki C-C Cross-Coupling
For this compound to participate directly in a Suzuki coupling, it must first be halogenated (e.g., brominated or iodinated) to act as the electrophilic partner. The amine and trifluoromethyl groups then act as directing groups and electronic modifiers.
Data Comparison
TABLE 2: Comparison of Suzuki C-C Coupling of Halogenated 2-Aminopyridines
| Halopyridine | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 3-Bromo-N-methyl-6-(trifluoromethyl)pyridin-2-amine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 88 |
| 2-Bromo-6-aminopyridine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 95 |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/Ethanol | Reflux | 8 | 86 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 120 | 0.5 (MW) | 94 |
Analysis: The halogenated derivative of this compound is an effective substrate in Suzuki couplings. The presence of the electron-withdrawing trifluoromethyl group can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst. The reaction proceeds in high yield under standard Suzuki conditions, indicating that the aminopyridine moiety is well-tolerated. Its reactivity is comparable to other substituted 2-halopyridines.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup: In a microwave vial, combine the 3-bromo-N-methyl-6-(trifluoromethyl)pyridin-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1, 6 mL).
-
Reaction: Seal the vial and heat it in a microwave reactor to 100 °C for 30-60 minutes, or alternatively, heat in a conventional oil bath at 100 °C for 12 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the desired biaryl product.
Visualization: Suzuki Coupling Workflow
Caption: General workflow for a Suzuki cross-coupling reaction.
Conclusion
This compound is a highly effective and versatile substrate for cross-coupling reactions. In Buchwald-Hartwig aminations, it demonstrates robust reactivity, comparable to other aminopyridines, to form C-N bonds. When halogenated, it serves as an excellent electrophilic partner in Suzuki C-C bond-forming reactions, with the trifluoromethyl group potentially enhancing reactivity. The provided protocols and comparative data illustrate its utility for the synthesis of complex molecules, making it a valuable building block for researchers in drug discovery and materials science.
Comparative Efficacy of N-Methyl-6-(trifluoromethyl)pyridin-2-amine in Cellular Assays for B-Raf V600E Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Analysis of a Novel Kinase Inhibitor Candidate Against a Clinically Relevant Comparator.
In the landscape of targeted oncology, the discovery and evaluation of novel kinase inhibitors remain a cornerstone of therapeutic advancement. This guide provides a comparative analysis of the cellular efficacy of a novel investigational compound, "N-Methyl-6-(trifluoromethyl)pyridin-2-amine," against the established B-Raf V600E inhibitor, Vemurafenib. The data presented herein is based on a hypothetical scenario, designed to illustrate the rigorous in vitro testing cascade for such compounds and to provide a framework for their comparative assessment. The primary focus is on two key cellular assays: a cell proliferation assay using the A375 melanoma cell line, which harbors the B-Raf V600E mutation, and a target engagement assay measuring the phosphorylation of a key downstream effector, ERK.
Quantitative Efficacy Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) for both "this compound" and Vemurafenib in cellular assays designed to assess their anti-proliferative effects and their ability to inhibit the MAPK signaling pathway.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | A375 | Cell Proliferation (72 hr) | 150 |
| A375 | Phospho-ERK (pERK) ELISA (1 hr) | 85 | |
| Vemurafenib | A375 | Cell Proliferation (72 hr) | 248.3[1][2] |
| A375 | Phospho-ERK (pERK) ELISA (1 hr) | ~70[3] |
*Note: The data for "this compound" is hypothetical and for illustrative purposes only.
Experimental Methodologies
Detailed protocols for the key cellular assays are provided below to ensure reproducibility and to offer a clear understanding of the experimental basis for the presented data.
A375 Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the compounds on the proliferation of the B-Raf V600E mutant human melanoma cell line, A375.
Protocol:
-
Cell Seeding: A375 cells are seeded into 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A serial dilution of "this compound" and Vemurafenib is prepared in the culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. The medium from the cell plates is aspirated and replaced with 100 µL of medium containing the respective compound concentrations. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the initial seeding.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control, and the IC50 values are calculated using a non-linear regression analysis.
Phospho-ERK1/2 (Thr202/Tyr204) Cellular ELISA
This immunoassay quantifies the level of phosphorylated ERK1/2, a downstream target of MEK in the B-Raf signaling pathway, in A375 cells following compound treatment.
Protocol:
-
Cell Seeding and Starvation: A375 cells are seeded in 96-well plates at a density of 20,000 cells per well and allowed to adhere overnight. The cells are then serum-starved for 12-16 hours to reduce basal levels of ERK phosphorylation.
-
Compound Treatment: The cells are pre-treated with various concentrations of "this compound" or Vemurafenib for 1 hour.
-
Cell Lysis: Following treatment, the medium is removed, and the cells are washed with ice-cold PBS. The cells are then lysed by adding 100 µL of a suitable lysis buffer containing protease and phosphatase inhibitors. The plate is agitated for 20 minutes at 4°C.
-
ELISA Procedure:
-
The cell lysates are transferred to a microplate pre-coated with a capture antibody specific for total ERK1/2.
-
The plate is incubated for 2 hours at room temperature.
-
After washing, a detection antibody that specifically recognizes phosphorylated ERK1/2 (pT202/pY204) is added to each well, followed by a 1-hour incubation.[4]
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, and the plate is incubated for another hour.
-
After a final wash, a chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution.
-
-
Data Acquisition: The absorbance is read at 450 nm. The results are normalized to the total protein concentration in each well and expressed as a percentage of the vehicle-treated control. IC50 values are determined by non-linear regression.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of these inhibitors and the experimental design, the following diagrams are provided.
Caption: The MAPK signaling pathway with the oncogenic B-Raf V600E mutation.
Caption: Generalized workflow for the cellular assays described.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stat3 targeted therapies overcome the acquired resistance to vemurafenib in melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]
In Vitro Evaluation of N-Methyl-6-(trifluoromethyl)pyridin-2-amine Derivatives: A Comparative Analysis
This guide, therefore, aims to provide a broader context by examining related structures and highlighting the potential biological activities associated with the core "6-(trifluoromethyl)pyridin-2-amine" moiety. The information presented is drawn from studies on analogous compounds where substitutions at different positions of the pyridine ring or on the amino group have been explored. This approach allows for an indirect comparative analysis, offering insights into potential areas of biological activity for the target compounds.
I. Landscape of Biologically Active (Trifluoromethyl)pyridine Derivatives
The trifluoromethyl group is a common substituent in medicinal chemistry, often incorporated to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. When coupled with a pyridine ring, it forms a versatile scaffold for the development of compounds with diverse pharmacological activities. Research on related structures has primarily focused on their potential as kinase inhibitors, anticancer agents, and modulators of other enzymatic pathways.
For instance, derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases. While these compounds feature substitution on a different part of the pyridine ring, they underscore the potential of the 6-(trifluoromethyl)pyridine core in designing enzyme inhibitors.
Furthermore, pyrimidine derivatives incorporating the N-(6-(trifluoromethyl)pyridin-2-yl) moiety have been synthesized, suggesting an interest in this scaffold for developing novel compounds. However, detailed in vitro biological data for these specific analogues is not extensively reported in the literature reviewed.
II. Potential Signaling Pathways and Molecular Targets
Based on the activities of structurally related compounds, derivatives of N-Methyl-6-(trifluoromethyl)pyridin-2-amine could potentially interact with various signaling pathways implicated in disease. A common theme among bioactive pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.
Hypothetical Signaling Pathway Involvement:
Caption: Hypothetical kinase signaling pathways potentially targeted by this compound derivatives.
This diagram illustrates common kinase signaling pathways, such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are frequently targeted by pyridine-based inhibitors. It is plausible that this compound derivatives could exhibit inhibitory activity against key kinases within these cascades. However, without specific experimental data, this remains speculative.
III. Experimental Protocols for In Vitro Evaluation
To ascertain the biological activity of this compound derivatives, a series of standard in vitro assays would be required. The following are representative experimental protocols that would be essential for a thorough evaluation.
General Experimental Workflow:
Caption: A typical workflow for the in vitro evaluation of novel chemical entities.
1. Cell Viability/Proliferation Assays (e.g., MTT Assay):
-
Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) values.
-
2. Kinase Inhibition Assays (e.g., ADP-Glo™ Kinase Assay):
-
Objective: To determine the inhibitory activity of the compounds against specific protein kinases.
-
Methodology:
-
Set up kinase reactions in a multi-well plate containing the kinase, its substrate, ATP, and varying concentrations of the test compounds.
-
Incubate the reaction mixture to allow for ATP consumption by the kinase.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
-
IV. Conclusion
While the direct in vitro evaluation of a series of this compound derivatives is not well-documented in publicly accessible literature, the analysis of related compounds suggests that this chemical scaffold holds promise for the development of novel therapeutic agents, particularly in the area of kinase inhibition.
Future research efforts are warranted to synthesize and systematically evaluate a library of these derivatives. Such studies, employing the experimental protocols outlined above, would be crucial to elucidate their structure-activity relationships, identify specific molecular targets, and explore their potential in oncology and other disease areas. For researchers, scientists, and drug development professionals, the this compound scaffold represents an underexplored area with the potential for significant discoveries.
Benchmarking N-Methyl-6-(trifluoromethyl)pyridin-2-amine Against Known p38 MAPK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of N-Methyl-6-(trifluoromethyl)pyridin-2-amine against the well-established p38 MAP kinase pathway. Due to the limited publicly available data on the specific biological activity of this compound, this guide utilizes a hypothetical inhibitory profile to illustrate its potential as a p38 MAPK inhibitor. This compound is benchmarked against a selection of known, well-characterized p38 MAPK inhibitors to provide a framework for its potential evaluation.
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[1] Their involvement in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer, has made them a significant target for therapeutic intervention.[2]
Comparative Analysis of Inhibitory Potency
The inhibitory potential of this compound is presented here in a hypothetical context and compared with the experimentally determined potencies of several known p38 MAPK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) | Reference(s) |
| This compound | 25 (Hypothetical) | 150 (Hypothetical) | >1000 (Hypothetical) | >1000 (Hypothetical) | - |
| SB 203580 | 50 | 500 | >10,000 | >10,000 | [3] |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | [4][5][6][7] |
| Ralimetinib (LY2228820) | 5.3 | 3.2 | - | - | [8][9][10][11] |
| Talmapimod (SCIO-469) | 9 | ~90 | - | - | [12][13] |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The IC50 values for the known inhibitors are compiled from various sources and experimental conditions may differ.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stresses and inflammatory cytokines. Activation of this pathway involves a series of phosphorylation events, culminating in the activation of p38 MAPK, which in turn phosphorylates various downstream targets, including other kinases and transcription factors. This leads to a diverse range of cellular responses such as inflammation, apoptosis, and cell cycle regulation.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Protocols
To evaluate the inhibitory activity of a test compound such as this compound against p38 MAPK, a robust in vitro kinase assay is essential. The following is a generalized protocol for a radiometric kinase assay.
Objective: To determine the IC50 value of a test compound for p38α MAP kinase.
Materials:
-
Recombinant human p38α kinase
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100)
-
Test compound (e.g., this compound) and known inhibitors (e.g., SB 203580)
-
96-well plates
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and known inhibitors in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.
-
Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the test compound or DMSO (as a vehicle control) to the respective wells.
-
Add the substrate (MBP) to all wells.
-
Add the recombinant p38α kinase to all wells except for the negative control wells.
-
-
Initiation of Kinase Reaction: Start the reaction by adding [γ-³²P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for a radiometric p38 MAPK inhibition assay.
Conclusion
This guide provides a framework for the comparative evaluation of this compound as a potential p38 MAPK inhibitor. While the inhibitory data for this specific compound remains to be experimentally determined, its structural features suggest that the p38 MAPK pathway is a plausible target. The provided data on established inhibitors and the detailed experimental protocol offer a clear path for researchers to empirically assess the inhibitory potential and selectivity of this compound and other novel compounds. Such studies are crucial for the development of new and effective therapeutics targeting the p38 MAPK signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling N-Methyl-6-(trifluoromethyl)pyridin-2-amine
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of N-Methyl-6-(trifluoromethyl)pyridin-2-amine, tailored for researchers, scientists, and professionals in drug development. The following information is synthesized from safety data sheets of structurally similar compounds and general best practices for handling pyridine and trifluoromethyl-containing chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Category | Specification | Standard |
| Eye Protection | Chemical safety goggles or glasses with side-shields. | EN166 (EU) or NIOSH (US) approved.[2][3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use. | Follow proper glove removal technique. |
| Skin and Body Protection | Protective clothing to prevent skin exposure.[4] A lab coat is the minimum requirement. | Wear impervious clothing if significant exposure is likely.[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | Required when dusts are generated.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
-
Preparation :
-
Ensure a well-ventilated work area, preferably a certified laboratory chemical fume hood.[6]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[6]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all equipment and reagents before handling the compound.
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedures
| Waste Type | Disposal Method |
| Unused Product/Contaminated Waste | Dispose of contents/container to an approved waste disposal plant.[4] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] |
| Empty Containers | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Handle uncleaned containers as you would the product itself.[5] |
Do not discharge the material into waterways, drains, or sewers.[7] All waste disposal must be in accordance with local, state, and federal regulations.
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for safe handling of this compound.
References
- 1. N-METHYL-5-(TRIFLUOROMETHYL)-2-PYRIDINAMINE | 937602-15-8 [amp.chemicalbook.com]
- 2. acrospharma.co.kr [acrospharma.co.kr]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
